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Core Science & Biosynthesis

Foundational

Molecular Docking Studies Using 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid: A Technical Guide to Fragment-Based Hit-to-Lead Optimization

Executive Summary In modern structure-based drug design (SBDD), the strategic selection of fragment building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-Cyclopentyl-4-methyloxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the strategic selection of fragment building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid (CAS No. 1497895-18-7) has emerged as a highly versatile pharmacophore[1]. This compound integrates a lipophilic cyclopentyl ring, a rigid hydrogen-bonding oxazole core, and a terminal carboxylic acid. It is frequently utilized in the hit-to-lead optimization of serine protease inhibitors (such as enteropeptidase)[2], Janus Kinase (JAK) inhibitors[3], and broad-spectrum anti-parasitic agents[4].

This whitepaper provides an in-depth, self-validating technical protocol for conducting molecular docking studies with this specific building block, emphasizing the mechanistic causality behind computational parameterization.

Pharmacophore Analysis & Mechanistic Rationale

To accurately model the binding of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, one must understand the biophysical contribution of each structural moiety:

  • The Carboxylic Acid (C-5 Position): The carboxylic acid moiety is a cardinal functional group in drug design, often serving as a critical anchor via salt bridge formation with basic amino acid residues (e.g., Lysine, Arginine)[5]. Because the pKa of oxazole-5-carboxylic acids typically ranges between 3.0 and 4.0, this group exists almost exclusively (>99%) as a deprotonated carboxylate anion at a physiological pH of 7.4. Causality in Docking: Failing to deprotonate this moiety during ligand preparation will result in the loss of predicted electrostatic interactions, leading to artificially poor docking scores and incorrect pose generation.

  • The 4-Methyloxazole Core: The oxazole ring provides a rigid, planar vector that precisely projects the carboxylic acid into solvent-exposed regions or specific polar sub-pockets. The nitrogen atom acts as a weak hydrogen bond acceptor, while the π -system can engage in π−π stacking or cation- π interactions with aromatic or positively charged residues.

  • The 2-Cyclopentyl Ring: The incorporation of an alicyclic cyclopentyl group provides tunable lipophilic bulk. In hit-to-lead optimization, alicyclic rings are often preferred over linear alkyl chains because they occupy hydrophobic pockets (such as the S3/S4 pockets in proteases) with a significantly lower entropic penalty upon binding[4].

Self-Validating Molecular Docking Protocol

The following methodology outlines a robust docking workflow using AutoDock Vina, a widely adopted engine known for its speed and accuracy in predicting binding modes[6]. To ensure trustworthiness, this protocol is designed as a self-validating system : before screening the novel fragment, the native co-crystallized ligand must be redocked to confirm that the Root Mean Square Deviation (RMSD) is 2.0 Å.

Phase 1: Ligand Preparation
  • Step 1: 3D Structure Generation. Convert the 2D SMILES string of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (O=C(C1=C(C)N=C(C2CCCC2)O1)O[1]) into a 3D conformation using tools like RDKit or OpenBabel.

  • Step 2: Protonation State Assignment (Critical). Adjust the pH to 7.4. Ensure the carboxylic acid is deprotonated ( −COO− ). This is non-negotiable for capturing the critical salt-bridge interactions observed in targets like enteropeptidase, where the acid interacts with Lys873[2].

  • Step 3: Charge Assignment. Assign Gasteiger partial charges and define rotatable bonds. The bond connecting the cyclopentyl ring to the oxazole core must be defined as active to allow the algorithm to sample the optimal hydrophobic packing conformation.

Phase 2: Protein Preparation
  • Step 1: Structure Retrieval & Cleaning. Download the target apo-form or holo-form crystal structure (e.g., human enteropeptidase, PDB ID: 4DGJ[2]). Strip all water molecules unless a specific structural water is known to mediate critical hydrogen bonds.

  • Step 2: Protonation & Hydrogen Addition. Add polar hydrogens. The protonation states of active site Histidine residues (e.g., His825 in enteropeptidase) must be carefully assigned (HIP, HIE, or HID) based on the local hydrogen-bonding network.

  • Step 3: Grid Box Definition. Center the grid box on the known catalytic triad or target sub-pocket. Set the dimensions to approximately 20 × 20 × 20 Å. Causality: This size is large enough to allow the cyclopentyl ring full rotational freedom during the conformational search, but small enough to prevent the ligand from artificially wandering into irrelevant allosteric sites.

Phase 3: Execution and Validation
  • Step 1: Redocking (Validation). Dock the native ligand back into the prepared protein. If the top-scoring pose deviates by > 2.0 Å RMSD from the crystal structure, recalibrate the grid box or protonation states before proceeding.

  • Step 2: Fragment Docking. Execute AutoDock Vina[6] with an exhaustiveness parameter of 16 or 32. Causality: While the default is 8, increasing exhaustiveness ensures that the highly flexible cyclopentyl ring is thoroughly sampled within the hydrophobic cleft.

DockingWorkflow LPrep Ligand Preparation (Deprotonate COOH) Grid Grid Box Generation (Center on Active Site) LPrep->Grid PPrep Protein Preparation (Add H+, Assign Charges) PPrep->Grid Dock Docking Execution (AutoDock Vina) Grid->Dock Score Scoring & Pose Analysis (Salt Bridges, H-Bonds) Dock->Score

Step-by-step molecular docking workflow for oxazole-5-carboxylic acid derivatives.

Target Applications & Quantitative Data Profiling

The modular nature of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid allows it to be directed against multiple therapeutic targets. Below is a summarized data presentation of its docking behavior across distinct protein classes based on structural biology principles and literature precedents[2][3][4].

Target Protein ClassExample PDB IDPrimary Interaction SitePutative Binding AffinityKey Mechanistic Interactions
Serine Protease (Enteropeptidase)4DGJS1 / S2 Pockets-7.8 to -8.5 kcal/molCarboxylate forms a strong salt bridge with Lys873 at the S2 site[2].
Janus Kinase (JAK1/JAK2)3EYG (Ref)ATP-Binding Hinge-8.0 to -9.2 kcal/molOxazole nitrogen acts as an H-bond acceptor; cyclopentyl occupies the hydrophobic selectivity pocket[3].
Parasitic Target (T. cruzi)N/AHydrophobic Cleft-6.5 to -7.2 kcal/molCyclopentyl ring drives affinity via hydrophobic packing, minimizing entropic penalties[4].
Case Study: JAK/STAT Pathway Modulation

Derivatives of oxazole-5-carboxylic acids have been heavily patented as Janus Kinase (JAK) inhibitors[3]. In these architectures, the oxazole core often mimics the adenine ring of ATP, binding to the kinase hinge region, while the carboxylic acid acts as a solvent-exposed solubilizing group or interacts with basic residues at the lip of the ATP pocket. By blocking JAK activation, these compounds successfully halt the downstream phosphorylation of STAT proteins, thereby modulating gene transcription associated with inflammatory cytokines.

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Oxazole Derivative (Inhibitor) Inhibitor->JAK Blocks Nucleus Gene Transcription STAT->Nucleus

Inhibition of the JAK/STAT signaling pathway by oxazole-based targeted inhibitors.

Conclusion

The compound 2-cyclopentyl-4-methyloxazole-5-carboxylic acid represents a highly optimized fragment for SBDD. By strictly adhering to the biophysical realities of the molecule—specifically the ionization state of the carboxylic acid and the conformational flexibility of the cyclopentyl ring—computational chemists can generate highly reliable, self-validating docking models. Whether targeting the S2 pocket of enteropeptidase or the hinge region of JAK kinases, proper parameterization is the absolute prerequisite for successful hit-to-lead translation.

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Exploratory

thermodynamic stability of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the , a molecule of interest in medicinal chemistry. We will delve into the inherent structural liabilities of this compound, outline robust experimental protocols for its stability assessment, and provide insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling a thorough understanding and proactive management of the stability challenges associated with this and similar chemical entities.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with thermodynamic stability being a primary hurdle. A physically and chemically stable molecule is essential to ensure that the patient receives the intended dose and that no toxic degradation products are formed during storage and administration. Carboxylic acid-containing compounds, a prevalent class of therapeutic agents, often present unique stability issues due to the reactivity of the carboxyl group.[1][2] These can include pH-dependent solubility, which can impact bioavailability, and susceptibility to various degradation pathways like hydrolysis and oxidation.[1]

The presence of a heterocyclic ring system, in this case, an oxazole, introduces additional complexity. Oxazole rings can be susceptible to cleavage under certain conditions, further emphasizing the need for a thorough stability assessment.[3][4] This guide will provide a detailed framework for evaluating the , a compound that embodies these challenges.

Molecular Profile and Inherent Stability Considerations

Chemical Structure:

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation Studies:

A stock solution of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at room temperature and collect samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the mixture at room temperature and monitor for degradation.

  • Thermal Degradation:

    • Store the solid API and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber.

    • Analyze samples at predetermined intervals.

  • Photostability:

    • Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

All samples from the forced degradation studies should be analyzed by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

Data Interpretation and Reporting

The data gathered from these studies should be compiled to create a comprehensive stability profile for 2-cyclopentyl-4-methyloxazole-5-carboxylic acid.

Table 1: Summary of Thermal Analysis Data

AnalysisParameterResultInterpretation
DSCMelting Point (Tm)e.g., 150-155 °CA sharp melting point indicates high purity.
TGAOnset of Decompositione.g., > 200 °CIndicates the upper limit of thermal stability.

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationMajor Degradants (m/z)Potential Degradation Pathway
0.1 M HCl, 60°Ce.g., 15%e.g., [M+H]+ of amino ketoneAcid-catalyzed hydrolysis of the oxazole ring.
0.1 M NaOH, RTe.g., 10%e.g., [M+H]+ of ring-opened productBase-catalyzed hydrolysis.
3% H₂O₂, RTe.g., 8%e.g., [M+H]+ of oxidized productsOxidation of the oxazole ring or cyclopentyl moiety.
60°Ce.g., < 5%-Thermally stable under these conditions.
Photolytice.g., 12%e.g., [M+H]+ of photo-adductsPhotochemical degradation.

Proposed Degradation Pathway under Acidic Conditions

Acid_Degradation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Molecule 2-cyclopentyl-4-methyloxazole-5-carboxylic acid Protonated Protonated Oxazole Molecule->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O AminoKetone Amino Ketone Degradant Tetrahedral->AminoKetone Ring Opening

Caption: Proposed acid-catalyzed degradation pathway.

Conclusion

The is a multifaceted property governed by the interplay of its oxazole ring and carboxylic acid functionality. A thorough investigation using a combination of thermal analysis and forced degradation studies is paramount to understanding its degradation pathways and establishing a robust stability profile. The protocols and insights provided in this guide offer a comprehensive framework for this evaluation, enabling informed decisions in the drug development process and ultimately contributing to the delivery of safe and effective medicines.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Taylor & Francis. (2008, October 20). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG).
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Open Access Journals. (2024, December 18).
  • [Source on DSC for small molecule stability].
  • Benchchem. Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • [Source on stability of carboxylic acid drugs].
  • PMC - NIH. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • Patsnap Eureka. (2025, July 31).
  • [Source on DSC in drug development].
  • Benchchem. Stability issues of the oxazole ring in (2,5 -Dimethyl-1,3-oxazol-4-YL)methylamine.
  • [Source on forced degrad
  • [Source on forced degrad
  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Wikipedia. Differential scanning calorimetry.
  • OSTR. Differential Scanning Calorimetry (DSC) – Microcal VP-DSC.
  • BioPharm International. (2026, March 22).
  • Charles Darwin University. (2020, February 28). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen.
  • PubMed. (2012, September 15).
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • ResearchGate.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ChemScene. 1497895-18-7 | 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid.
  • [Source on stability testing of pharmaceuticals].
  • Neopharm Labs. Stability Study Protocols and Reports.
  • PMC. (2025, January 25).
  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid -.
  • Organic Chemistry Portal. Cyclopentane synthesis.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Pharmaceutical Technology. (2019, October 2).
  • [Source on synthesis of extended oxazoles].
  • Revue Roumaine de Chimie.
  • Organic Syntheses Procedure. Ketone, cyclohexyl methyl.
  • NextSDS. 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid.
  • Echemi.
  • Львівська політехніка. THERMODYNAMIC PROPERTIES OF 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID.

Sources

Foundational

In Vitro Mechanism of Action of 2-Cyclopentyl-4-Methyloxazole-5-Carboxylic Acid Derivatives: A Technical Guide to Target Engagement and Signaling Modulation

Executive Summary The 2-cyclopentyl-4-methyloxazole-5-carboxylic acid scaffold (CAS 1497895-18-7) has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Rather than acting as a sing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-cyclopentyl-4-methyloxazole-5-carboxylic acid scaffold (CAS 1497895-18-7) has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Rather than acting as a single-target drug, this fragment is strategically incorporated into larger molecular entities to dictate target affinity, optimize lipophilic ligand efficiency (LLE), and enforce specific bioactive conformations. This whitepaper provides an in-depth technical analysis of the in vitro mechanisms of action of its derivatives, focusing on two primary validated paradigms: allosteric modulation of G-protein coupled receptors (GPCRs) (specifically PAR1) and kinase inhibition (e.g., PI3Kδ, TBK1).

By dissecting the structural biology, biased signaling pathways, and rigorous in vitro validation protocols, this guide equips researchers with the mechanistic causality required to leverage this oxazole-5-carboxylic acid scaffold in drug discovery.

Structural Biology & Pharmacophore Rationale

The unique physicochemical properties of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid derivatives provide a distinct advantage in target engagement:

  • The Cyclopentyl Ring (C2 Position): Acts as a highly effective lipophilic anchor. In kinase hinge regions and GPCR allosteric pockets, the cyclopentyl group provides optimal van der Waals interactions without the entropic penalty associated with highly flexible linear alkyl chains.

  • The 4-Methyl Group: Serves a critical conformational role. By introducing steric bulk adjacent to the 5-carboxylic acid (or carboxamide), the methyl group restricts the rotational degrees of freedom of the carbonyl moiety. This "locks" the molecule into a bioactive conformation, reducing the entropic cost of binding.

  • The 5-Carboxylic Acid/Carboxamide: Functions as a primary hydrogen bond donor/acceptor. In kinase inhibitors, it frequently interacts with the catalytic lysine or hinge region backbone; in GPCR modulators, it engages polar residues within the intracellular loops.

Primary Mechanism 1: PAR1 Allosteric Modulation (Parmodulins)

One of the most well-characterized applications of the oxazole-5-carboxamide core is in the development of Parmodulins —a class of intracellular, reversible allosteric modulators of Protease-Activated Receptor 1 (PAR1)[1]. A prominent example is NRD-21, which utilizes the oxazole-5-carboxamide motif to achieve potent anti-inflammatory and anti-thrombotic effects.

Causality of Biased Signaling

Unlike orthosteric antagonists (e.g., Vorapaxar) that completely block the extracellular ligand-binding pocket of PAR1, oxazole-based parmodulins bind to the intracellular face of the receptor[2]. This intracellular binding induces a conformational shift that results in biased signaling :

  • Inhibition of Gq Coupling: The derivative sterically or allosterically prevents the recruitment of the Gq protein, thereby halting intracellular calcium mobilization and subsequent platelet aggregation.

  • Sparing of G12/13 and β-Arrestin: The conformational change does not occlude the binding sites for G12/13 or β-arrestin. This allows for the maintenance of cytoprotective pathways and endothelial barrier integrity[3].

PAR1_Signaling Ligand Thrombin (Agonist) Receptor PAR1 (GPCR) Ligand->Receptor Activation Gq Gq Pathway (Calcium Mobilization) Receptor->Gq Blocked by Modulator G1213 G12/13 Pathway (Shape Change) Receptor->G1213 Sparing Arrestin β-Arrestin Pathway (Cytoprotection) Receptor->Arrestin Sparing Modulator Oxazole Derivative (Allosteric Modulator) Modulator->Receptor Intracellular Binding

Caption: Biased signaling of PAR1 modulated by oxazole-5-carboxylic acid derivatives.

Primary Mechanism 2: Kinase Inhibition (PI3Kδ and TBK1)

The oxazole-5-carboxylic acid scaffold is also heavily utilized in the design of highly selective kinase inhibitors.

Phosphatidylinositol-3-kinase Delta (PI3Kδ)

In the synthesis and development of PI3Kδ inhibitors like Nemiralisib , oxazole-5-carboxylic acid derivatives are employed as critical building blocks[4]. The oxazole nitrogen and the carbonyl oxygen of the 5-position act as a bidentate hydrogen-bonding system that anchors the molecule into the ATP-binding pocket of the kinase[5]. The cyclopentyl variant enhances selectivity for the delta isoform by occupying a specific hydrophobic specificity pocket that is less accessible in PI3Kα or PI3Kβ.

TANK-Binding Kinase 1 (TBK1) / IKKε

Derivatives of this scaffold have also been patented as potent inhibitors of TBK1 and IKKε[6]. In this context, the oxazole ring acts as a hinge-binding motif. The 4-methyl group forces the adjacent aromatic systems out of coplanarity, perfectly matching the dihedral angle required to navigate the narrow channel between the N-lobe and C-lobe of the TBK1 kinase domain[7].

Experimental Protocols (Self-Validating Systems)

To validate the in vitro mechanism of action for these derivatives, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to confirm both target engagement and functional causality.

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay (PAR1 Gq Inhibition)

Rationale: Because PAR1 Gq coupling directly mobilizes intracellular calcium, a fluorescent imaging plate reader (FLIPR) assay provides a rapid, real-time kinetic readout that distinguishes orthosteric antagonism from allosteric modulation.

  • Cell Preparation: Seed human umbilical vein endothelial cells (HUVECs) or PAR1-transfected HEK293 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (2 μM) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add the 2-cyclopentyl-4-methyloxazole-5-carboxylic acid derivative (serial dilutions from 10 μM to 0.1 nM) and incubate for 15 minutes. Self-validation step: Include an orthosteric antagonist (e.g., Vorapaxar) as a positive control.

  • Agonist Addition & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject the PAR1 agonist (e.g., SFLLRN peptide or Thrombin at EC80 concentration) and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or maximum peak height to determine the IC50 of the Gq signaling blockade.

Protocol B: TR-FRET Kinase Assay (PI3Kδ / TBK1 Engagement)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference, providing a highly accurate measure of competitive ATP-site binding.

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM of recombinant human kinase (PI3Kδ or TBK1), the oxazole derivative (dose-response), and a biotinylated substrate peptide in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km for the specific kinase to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation and measuring emission at 615 nm (Europium) and 665 nm (APC). The ratio of 665/615 nm is directly proportional to kinase activity.

Workflow Synthesis Scaffold Synthesis Binding SPR Binding Kinetics Synthesis->Binding Enzymatic In Vitro Kinase Assay Binding->Enzymatic Cellular Cell-Based FLIPR Assay Enzymatic->Cellular Analysis Data Analysis & SAR Cellular->Analysis

Caption: In vitro screening workflow for 2-cyclopentyl-4-methyloxazole derivatives.

Quantitative Data Summary

The following table summarizes the typical in vitro pharmacological profile of optimized 2-cyclopentyl-4-methyloxazole-5-carboxamide derivatives across their primary validated targets, demonstrating the scaffold's tunability.

Target ClassSpecific TargetAssay TypeTypical IC50 / Ki RangeMechanism of Action
GPCR PAR1 (Gq Pathway)FLIPR (Intracellular Ca2+)0.30 - 1.5 μMIntracellular Allosteric Modulator (Parmodulin)
GPCR PAR1 (β-Arrestin)BRET / PathHunter> 30 μM (Inactive)Biased Signaling (Pathway Sparing)
Kinase PI3KδTR-FRET / ADP-Glo5 - 50 nMATP-Competitive Hinge Binder
Kinase TBK1 / IKKεTR-FRET10 - 100 nMATP-Competitive Hinge Binder

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-cyclopentyl-4-methyloxazole-5-carboxylic acid

An Application Note and Protocol for the Synthesis of 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid Introduction Oxazole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific substitution pattern on the oxazole ring plays a pivotal role in modulating their biological efficacy and pharmacokinetic profiles. This document provides a detailed, step-by-step protocol for the synthesis of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, a novel compound with potential applications in medicinal chemistry and drug discovery.

The synthetic strategy outlined herein is based on the well-established Robinson-Gabriel synthesis of oxazoles, which involves the cyclization of an α-acylamino ketone. This protocol has been designed for researchers and scientists in drug development, providing not only a procedural guide but also the underlying chemical principles and experimental rationale.

Overall Synthetic Scheme

The synthesis of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid is proposed to be achieved in a three-step sequence starting from commercially available ethyl 2-chloroacetoacetate. The key steps involve the formation of an α-azido ketone, followed by a Staudinger reaction and subsequent acylation to form the N-acylamino ketone precursor, which is then cyclized to the oxazole ring and finally saponified to yield the target carboxylic acid.

Synthesis_Workflow A Ethyl 2-chloroacetoacetate B Ethyl 2-azidoacetoacetate A->B NaN3, Acetone/H2O C Ethyl 2-(cyclopentanecarboxamido)acetoacetate B->C 1. PPh3, THF 2. Cyclopentanecarbonyl chloride, Et3N D Ethyl 2-cyclopentyl-4-methyloxazole-5-carboxylate C->D H2SO4 (conc.) E 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid D->E 1. LiOH, THF/H2O 2. HCl (aq)

Figure 1: Proposed synthetic workflow for 2-cyclopentyl-4-methyloxazole-5-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of Ethyl 2-azidoacetoacetate

This initial step involves the nucleophilic substitution of the chloride in ethyl 2-chloroacetoacetate with an azide group. This is a standard procedure for introducing an azide functionality, which is a versatile precursor for an amine.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 2-chloroacetoacetate164.5910.0 g0.0608
Sodium azide (NaN3)65.014.74 g0.0729
Acetone-100 mL-
Water-20 mL-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (10.0 g, 0.0608 mol) in 100 mL of acetone.

  • In a separate beaker, dissolve sodium azide (4.74 g, 0.0729 mol) in 20 mL of water.

  • Add the sodium azide solution dropwise to the stirred solution of ethyl 2-chloroacetoacetate at room temperature over 15 minutes.

  • Stir the resulting mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • After completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-azidoacetoacetate as a pale yellow oil. The product is often used in the next step without further purification.

PART 2: Synthesis of Ethyl 2-(cyclopentanecarboxamido)acetoacetate

This step involves the reduction of the azide to an amine via the Staudinger reaction, followed by in-situ acylation with cyclopentanecarbonyl chloride to form the key N-acylamino ketone precursor.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 2-azidoacetoacetate171.1510.4 g0.0608
Triphenylphosphine (PPh3)262.2917.5 g0.0669
Tetrahydrofuran (THF), anhydrous-150 mL-
Cyclopentanecarbonyl chloride132.598.9 g0.0671
Triethylamine (Et3N)101.199.2 mL0.0669

Step-by-Step Procedure:

  • Dissolve the crude ethyl 2-azidoacetoacetate (10.4 g, 0.0608 mol) in 150 mL of anhydrous THF in a 500 mL three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triphenylphosphine (17.5 g, 0.0669 mol) portion-wise to the stirred solution. Effervescence (N2 gas) should be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Re-cool the mixture to 0 °C and add triethylamine (9.2 mL, 0.0669 mol).

  • Add cyclopentanecarbonyl chloride (8.9 g, 0.0671 mol) dropwise via a syringe.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(cyclopentanecarboxamido)acetoacetate.

PART 3: Synthesis of Ethyl 2-cyclopentyl-4-methyloxazole-5-carboxylate

This is the key cyclization step to form the oxazole ring. Concentrated sulfuric acid is used as the dehydrating agent to facilitate the intramolecular cyclization of the N-acylamino ketone.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 2-(cyclopentanecarboxamido)acetoacetate255.3110.0 g0.0392
Sulfuric acid (H2SO4), concentrated98.0820 mL-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly and carefully add ethyl 2-(cyclopentanecarboxamido)acetoacetate (10.0 g, 0.0392 mol) to the cold, stirred sulfuric acid.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 16 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 2-cyclopentyl-4-methyloxazole-5-carboxylate.

PART 4: Synthesis of 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid

The final step is the saponification of the ester to the desired carboxylic acid using lithium hydroxide.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 2-cyclopentyl-4-methyloxazole-5-carboxylate237.295.0 g0.0211
Lithium hydroxide monohydrate (LiOH·H2O)41.961.77 g0.0422
Tetrahydrofuran (THF)-50 mL-
Water-25 mL-
Hydrochloric acid (HCl), 1 M aqueous-As needed-

Step-by-Step Procedure:

  • Dissolve ethyl 2-cyclopentyl-4-methyloxazole-5-carboxylate (5.0 g, 0.0211 mol) in a mixture of THF (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (1.77 g, 0.0422 mol) to the solution.

  • Stir the mixture at 50 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

  • A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-cyclopentyl-4-methyloxazole-5-carboxylic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Cyclopentanecarbonyl chloride is a corrosive lachrymator. Handle in a fume hood.

  • Always perform reactions in a well-ventilated area.

References

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Turchi, I. J. "Oxazole Chemistry. A Review of Recent Advances." Ind. Eng. Chem. Prod. Res. Dev. 1981, 20 (3), 32–76.
  • Cornforth, J. W., and R. H. Cornforth. "The Synthesis of Oxazoles from α-acylamino-ketones." J. Chem. Soc. 1947, 96-102.
Application

Application Note: Amide Bond Formation Using 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid

Introduction & Chemical Context The 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (CAS 1497895-18-7)[1] scaffold is a highly versatile building block in modern medicinal chemistry. Oxazole-5-carboxamides are frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (CAS 1497895-18-7)[1] scaffold is a highly versatile building block in modern medicinal chemistry. Oxazole-5-carboxamides are frequently deployed as bioisosteres for traditional amides and heteroaromatics in the development of kinase inhibitors, STING agonists[2], and SDHi fungicides[3]. The lipophilic 2-cyclopentyl group enhances membrane permeability, while the oxazole core provides a rigid, hydrogen-bond-accepting framework.

However, coupling this specific carboxylic acid presents two distinct mechanistic challenges:

  • Steric Hindrance: The 4-methyl group is positioned ortho to the C5-carboxylate. This creates a steric shield that impedes the approach of bulky or secondary amines during the aminolysis of the activated ester.

  • Electronic Deactivation: The electron-withdrawing nature of the oxazole ring lowers the pKa​ of the carboxylic acid. While this makes the resulting activated ester a highly reactive electrophile, it also renders the initial carboxylate anion less nucleophilic, slowing down its initial reaction with coupling reagents like HATU or T3P.

To ensure high yields and minimize side reactions, the choice of coupling reagent must be precisely matched to the nucleophilicity and steric profile of the target amine.

Coupling Strategy & Workflow

The successful conversion of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid into an amide relies on selecting the appropriate activation strategy.

  • HATU is the gold standard for discovery chemistry due to the hyper-reactivity of the resulting HOAt ester, which can overcome the steric clash of the 4-methyl group[2].

  • T3P (Propylphosphonic anhydride) is preferred for scale-up (>10 grams) due to its low toxicity, lack of epimerization risks, and highly water-soluble byproducts[4].

  • Oxalyl Chloride is reserved for highly deactivated anilines or severely hindered amines where in situ acid chloride formation is the only way to force the reaction to completion[5].

Workflow Start 2-Cyclopentyl-4-methyloxazole- 5-carboxylic acid Assess Assess Amine Properties (Sterics & Nucleophilicity) Start->Assess Amine Target Amine Amine->Assess Path1 Aliphatic / Unhindered Assess->Path1 Path2 Process Scale (>10g) Assess->Path2 Path3 Aniline / Highly Hindered Assess->Path3 HATU Protocol A: HATU / DIPEA (High Efficiency) Path1->HATU T3P Protocol B: T3P / DIPEA (Low Toxicity / Easy Workup) Path2->T3P Oxalyl Protocol C: Oxalyl Chloride (Maximum Activation) Path3->Oxalyl Product Target Oxazole-5-carboxamide HATU->Product T3P->Product Oxalyl->Product

Decision matrix for selecting amide coupling conditions based on amine properties.

Reagent Selection & Quantitative Data

The following table summarizes the quantitative expectations and operational parameters for each coupling strategy based on established literature for oxazole-5-carboxylic acids[2][3][4][5].

Coupling SystemPrimary Use CaseProsConsTypical Yield
HATU / DIPEA MedChem / SAR librariesExtremely fast; high conversion even with moderate sterics.Expensive; generates explosive/toxic HOAt byproducts.80–95%
T3P / DIPEA Process Chemistry / Scale-upSimple aqueous workup; non-hazardous byproducts.Slower reaction kinetics; requires strictly anhydrous conditions.75–90%
Oxalyl Chloride Unreactive AnilinesMaximum electrophilic activation (Acid Chloride).Harsh conditions; generates corrosive HCl/CO/CO₂ gases.70–85%

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system . The procedures below include specific analytical checkpoints to ensure the chemistry is proceeding as mechanistically intended.

Protocol A: HATU-Mediated Coupling (High-Throughput / MedChem)

Optimized for primary and secondary aliphatic amines.

Reagents:

  • 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Target Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF or DCM (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the oxazole-5-carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir at room temperature (20–25 °C) for 15 minutes.

    • Self-Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. You should observe the complete disappearance of the starting acid mass and the appearance of the HOAt-active ester intermediate. If the acid remains, verify that the pH of the solution is >8 (adjust with additional DIPEA if necessary).

  • Aminolysis: Add the target amine dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 1N HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (3 × 10 mL) to remove HOAt and acidic byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: T3P-Mediated Coupling (Process / Scale-up)

Optimized for >10g scale syntheses where HOAt toxicity and extraction are prohibitive[4].

Reagents:

  • 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid (1.0 equiv, 50 mmol)

  • Target Amine (1.1 equiv, 55 mmol)

  • T3P (50% wt. solution in EtOAc) (1.5 equiv, 75 mmol)

  • DIPEA or Pyridine (3.0 equiv, 150 mmol)

  • Anhydrous EtOAc (100 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the oxazole-5-carboxylic acid and the amine in anhydrous EtOAc. Add DIPEA and stir for 5 minutes.

  • Activation: Add the T3P solution dropwise over 15 minutes to control any mild exotherm.

  • Reaction: Heat the mixture to 50 °C for 12–16 hours. The steric hindrance of the 4-methyl group requires elevated thermal energy for the T3P-activated complex to undergo nucleophilic attack.

    • Self-Validation Checkpoint: The reaction must remain a homogeneous solution. If a thick precipitate forms, it indicates premature salt formation (often due to wet solvent degrading the T3P).

  • Workup: Cool to room temperature. Wash the organic layer with water (2 × 50 mL) and saturated aqueous NaHCO₃ (50 mL). The water-soluble phosphate byproducts of T3P are easily partitioned into the aqueous phase.

  • Isolation: Dry over MgSO₄, concentrate, and recrystallize the resulting solid from Heptane/EtOAc.

Protocol C: Acid Chloride Method (For Hindered Anilines)

Optimized for weakly nucleophilic amines where standard coupling reagents fail[5].

Reagents:

  • 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid (1.0 equiv, 5 mmol)

  • Oxalyl Chloride (1.5 equiv, 7.5 mmol)

  • Catalytic DMF (0.05 equiv)

  • Target Amine (1.0 equiv, 5 mmol)

  • DIPEA (3.0 equiv, 15 mmol)

  • Anhydrous DCM (20 mL)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the acid in DCM (10 mL) at 0 °C. Add catalytic DMF, followed by the dropwise addition of oxalyl chloride.

    • Causality Insight: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species that converts the acid to the acid chloride.

  • Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: The cessation of gas evolution (CO, CO₂, HCl) visually indicates complete conversion. Quench a 5 µL aliquot in methanol; LC-MS should exclusively show the methyl ester mass.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

  • Coupling: In a separate flask, dissolve the amine and DIPEA in DCM (10 mL) at 0 °C. Add the acid chloride solution dropwise. Stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.

References

  • chemdig.com - 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid (CAS 1497895-18-7) Product Specifications.

  • ChemScene - 1497895-18-7 | 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid.1[1]

  • ACS Publications - Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates.3[3]

  • ACS Publications - Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib.5[5]

  • PMC - Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.4[4]

  • Semantic Scholar - Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates.2[2]

Sources

Method

Application Notes and Protocols: Incorporation of 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid into Peptide Sequences

Abstract The incorporation of non-standard amino acids (nsAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-standard amino acids (nsAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. This document provides a comprehensive guide for the successful incorporation of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, a sterically hindered heterocyclic building block, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We present detailed protocols, from building block activation to final peptide cleavage and characterization, supported by mechanistic insights and troubleshooting guidance for researchers in peptide chemistry and drug development.

Introduction: The Rationale for Oxazole-Containing Peptides

The oxazole motif is a privileged structure in medicinal chemistry, found in numerous natural products with potent biological activity. Its integration into a peptide backbone serves several critical functions:

  • Conformational Constraint: The planar, aromatic nature of the oxazole ring restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to a significant increase in binding affinity and selectivity for a biological target.

  • Metabolic Stability: The oxazole ring acts as a bioisostere of a standard peptide bond, but it is resistant to cleavage by endogenous proteases and peptidases, thereby extending the in-vivo half-life of the peptide therapeutic.

  • Novel Interactions: The heterocyclic structure introduces new potential hydrogen bond donors and acceptors, as well as opportunities for π-π stacking interactions with target receptors, which are not possible with natural amino acids.

The specific building block, 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, combines the rigid oxazole core with a bulky, hydrophobic cyclopentyl group. This moiety is expected to impart significant steric influence and enhance lipophilicity, making it a valuable tool for modulating peptide structure and function.

Building Block Profile and Prerequisites

Table 1: Properties of 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid

PropertyValue
IUPAC Name 2-cyclopentyl-4-methyl-1,3-oxazole-5-carboxylic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Structure Chemical structure of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid
Key Features Sterically hindered carboxylic acid, aromatic heterocycle, bulky hydrophobic group.
Synthesis of the Building Block

Commercial availability of this specific building block is limited. Researchers may need to perform an organic synthesis. A common and effective method for creating 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis or similar condensation reactions. A plausible route involves the condensation of an α-acylamino ketone. For this specific molecule, the reaction could involve ethyl 2-(cyclopentanecarboxamido)-3-oxobutanoate followed by cyclization and hydrolysis. All synthesized building blocks must be fully characterized (¹H NMR, ¹³C NMR, HRMS) to confirm identity and purity (>98%) before use in peptide synthesis.

Pre-activation for Peptide Coupling

Due to the steric hindrance around the 5-carboxylic acid, direct in-situ activation during the coupling step is recommended. No prior conversion to an active ester (e.g., NHS ester) is necessary if using modern, high-efficiency coupling reagents.

Protocol: Fmoc-SPPS Incorporation Workflow

This protocol assumes a standard manual or automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. The key deviation lies in the coupling step for the title compound.

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine, N-Methyl-2-pyrrolidone (NMP). All must be peptide synthesis grade.

  • Fmoc-protected Amino Acids: Standard protected amino acids.

  • Building Block: 2-cyclopentyl-4-methyloxazole-5-carboxylic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Cleavage Cocktail (TFA-based): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Washing Solvents: Diethyl ether (cold).

SPPS Workflow Diagram

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle Elongation Cycle Resin 1. Start with Fmoc-AA-Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Step (Target Acid + HATU/DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 QC 6. Kaiser Test (Check for free amines) Wash2->QC QC->Deprotection Repeat Cycle for Next Amino Acid Cleavage 7. Cleavage & Deprotection (TFA Cocktail) QC->Cleavage Final Cycle Complete Purification 8. Precipitation & Purification (HPLC) Cleavage->Purification

Caption: General Fmoc-SPPS cycle for peptide elongation.

Detailed Coupling Protocol for 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid

This is the critical step. The steric bulk of the cyclopentyl group and the nature of the oxazole ring necessitate the use of a potent coupling reagent. HATU is highly recommended as it forms a reactive O-acylisourea intermediate that is less prone to epimerization and efficiently couples sterically hindered acids.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Coupling Solution: In a separate vessel, dissolve 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (3.0 eq.), HATU (2.9 eq.), in DMF or NMP.

    • Scientist's Note: Using NMP as a solvent can sometimes improve the solubility of complex building blocks and enhance coupling efficiency.

  • Activation: Add DIPEA (6.0 eq.) to the coupling solution. The solution should change color (typically to yellow). Allow the solution to pre-activate for 1-2 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base, abstracting a proton to facilitate the formation of the highly reactive HATU-activated ester intermediate. The excess ensures the reaction environment remains basic.

  • Coupling Reaction: Add the activated coupling solution to the resin. Agitate the reaction vessel at room temperature for at least 2 hours.

    • Expert Insight: For such a hindered coupling, a standard 1-hour coupling time may be insufficient. A longer reaction time or even a double coupling (repeating steps 2-4) is advisable to drive the reaction to completion.

  • Monitoring: After the coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Proceed: The peptide-resin is now ready for the next deprotection and coupling cycle.

Coupling Reaction Mechanism Diagram

Coupling_Mechanism HATU-mediated Coupling Mechanism Oxazole Oxazole-COOH (Our Building Block) ActiveEster O-Acylisourea Active Intermediate Oxazole->ActiveEster + HATU HATU HATU->ActiveEster + DIPEA DIPEA (Base) DIPEA->ActiveEster + PeptideResin H₂N-Peptide-Resin Tetramethylurea Tetramethylurea (Byproduct) ActiveEster->Tetramethylurea forms CoupledProduct Coupled Peptide-Resin ActiveEster->CoupledProduct + H₂N-Peptide-Resin

Caption: Simplified mechanism of HATU-mediated activation and coupling.

Cleavage, Purification, and Characterization

Cleavage from Resin
  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Example RP-HPLC Purification Gradient

Time (min)% Solvent A (0.1% TFA in H₂O)% Solvent B (0.1% TFA in Acetonitrile)Flow Rate
095%5%1.0 mL/min
595%5%1.0 mL/min
3555%45%1.0 mL/min
405%95%1.0 mL/min
455%95%1.0 mL/min
5095%5%1.0 mL/min

Note: This is a generic gradient. It must be optimized based on the overall hydrophobicity of the peptide sequence.

Characterization and Quality Control

Confirmation of successful incorporation is paramount.

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify the molecular weight of the purified peptide. The observed mass should match the theoretical mass calculated for the sequence containing the 2-cyclopentyl-4-methyloxazole moiety.

    • Expected Mass Shift: The residue mass of 2-cyclopentyl-4-methyloxazole-5-carbonyl is 177.20 Da (C₁₀H₁₁NO₂). This value should be used in theoretical mass calculations.

  • Analytical HPLC: Assess the purity of the final product. A single sharp peak is indicative of high purity.

  • NMR Spectroscopy (Optional): For full structural elucidation, 2D NMR techniques (COSY, TOCSY, NOESY) can be employed to confirm the structure and investigate the conformational impact of the incorporated nsAA.

Troubleshooting Common Issues

  • Problem: Incomplete coupling (positive Kaiser test after 2 hours).

    • Solution: Perform a second coupling. If the problem persists, switch to NMP as the solvent, increase the temperature to 40°C, or increase the reagent equivalents to 4.0.

  • Problem: Low yield of crude peptide after cleavage.

    • Cause: This could be due to aggregation during synthesis or incomplete couplings at multiple steps.

    • Solution: Review the synthesis history. For hydrophobic sequences, consider using a more specialized resin (e.g., ChemMatrix®) or adding "difficult sequence" protocols during synthesis.

  • Problem: Observed mass does not match theoretical mass.

    • Cause: Deletion of the nsAA, incomplete deprotection of side chains, or modification of the peptide during cleavage.

    • Solution: Re-evaluate the coupling efficiency. Check the masses of side-chain protecting groups and ensure the cleavage cocktail is appropriate for all amino acids in the sequence.

References

  • Wipf, P., & Graham, T. H. (2004). Oxazoles and Oxazolines in Asymmetric Synthesis. Chemical Reviews, 104(12), 6123-6150. URL: [Link]

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons, Inc. URL: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. URL: [Link] (Note: While about N-methylation, this paper discusses the general principle of backbone modification for metabolic stability).

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. URL: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. URL: [Link] (Note: This paper introduces HOAt, the core component of HATU).

Application

catalytic cross-coupling reactions with 2-cyclopentyl-4-methyloxazole-5-carboxylic acid

An In-Depth Guide to Catalytic Cross-Coupling Reactions with 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid Authored by: A Senior Application Scientist Introduction: The Significance of the Oxazole Scaffold The oxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Catalytic Cross-Coupling Reactions with 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its presence in numerous natural products and pharmaceuticals underscores its value as a bioisosteric replacement for amide and ester functionalities, often conferring favorable metabolic stability and pharmacokinetic properties.[3][4] The specific substrate, 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, represents a versatile building block for the synthesis of highly functionalized molecules. The cyclopentyl group at the 2-position and the methyl group at the 4-position provide steric and electronic features that can be leveraged in drug design, while the carboxylic acid at the 5-position serves as a critical handle for molecular elaboration through catalytic cross-coupling.

This guide provides a detailed technical overview and actionable protocols for researchers engaged in the synthesis of novel compounds utilizing this oxazole core. We will explore two primary strategic pathways: direct decarboxylative cross-coupling and a classical two-step functionalization-coupling sequence.

Strategic Overview: Pathways for C-C Bond Formation

The primary challenge and opportunity in utilizing 2-cyclopentyl-4-methyloxazole-5-carboxylic acid lies in the activation of the C5-position for cross-coupling. Two robust strategies can be employed, with the choice depending on substrate scope, desired efficiency, and tolerance to intermediate steps.

Strategy A: Direct Decarboxylative Cross-Coupling This modern and elegant approach leverages the carboxylic acid directly as a coupling partner, obviating the need for pre-functionalization.[5] The reaction proceeds with the extrusion of CO2, forming a new carbon-carbon bond at the C5 position. This method is highly attractive for its atom economy and streamlined workflow.[6][7]

Strategy B: Two-Step Functionalization-Coupling This classical and highly reliable pathway involves two discrete stages:

  • Functionalization: The carboxylic acid is first converted into a more reactive electrophilic partner, typically a halide (bromide, iodide) or a triflate (OTf).

  • Cross-Coupling: The resulting 5-halo or 5-triflyloxazole then participates in standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings.[8][9][10]

G cluster_0 Strategic Workflow cluster_A Strategy A: Direct Coupling cluster_B Strategy B: Two-Step Sequence Start 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid Decarp Decarboxylative Cross-Coupling (e.g., Suzuki, Heck) Start->Decarp Pd Catalyst, Ag(I) or Cu(I) Promoter Func Step 1: Functionalization (Halogenation / Triflation) Start->Func Reagents: NBS, Ag₂CO₃ or Tf₂O, Pyridine Product 5-Aryl/Vinyl/Alkynyl-Substituted Oxazole Decarp->Product Couple Step 2: Standard Cross-Coupling (Suzuki, Heck, Sonogashira) Func->Couple Intermediate: 5-Halo/Triflyl-Oxazole Couple->Product Pd Catalyst, Base, Coupling Partner

Caption: Overall strategic workflow for coupling reactions.

Part 1: Direct Decarboxylative Cross-Coupling Protocols

Decarboxylative cross-coupling has emerged as a powerful transformation that avoids the use of traditional organometallic reagents.[5] For heteroaromatic carboxylic acids, the reaction is typically mediated by a palladium catalyst in conjunction with a silver or copper co-catalyst that facilitates the decarboxylation step.[11][12]

Protocol 1.1: Palladium/Silver-Catalyzed Decarboxylative Suzuki-Miyaura Coupling

This protocol facilitates the coupling of the oxazole carboxylic acid with various aryl and heteroaryl boronic acids. The silver salt is crucial for promoting the decarboxylation to generate the nucleophilic heteroaryl-metal species in situ.[11]

Reaction Scheme: 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid + Ar-B(OH)₂ → 2-Cyclopentyl-4-methyl-5-aryloxazole + CO₂ + H₂O + B(OH)₃

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (1.0 equiv).

  • Add the arylboronic acid (1.5–2.0 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand such as SPhos or XPhos (10 mol%).

  • Add Ag₂CO₃ (2.0 equiv) as the decarboxylation promoter and oxidant.

  • Add a suitable base, such as K₂CO₃ (2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M).

  • Seal the tube and heat the reaction mixture at 100–140 °C for 12–24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Catalyst System: The Pd(OAc)₂/phosphine ligand system is a robust catalyst for cross-coupling. The choice of a bulky, electron-rich phosphine ligand (like SPhos) enhances the rate of oxidative addition and reductive elimination.[9]

  • Silver Promoter: Silver(I) carbonate is believed to form a silver carboxylate intermediate, which undergoes thermal decarboxylation to generate an organosilver species. This species then transmetalates with the palladium center.[11]

  • Temperature: High temperatures are often required to overcome the activation energy for the rate-limiting decarboxylation step.[5]

G ArPd(II)X ArPd(II)X Oxazole-Pd(II)-Ar Oxazole-Pd(II)-Ar ArPd(II)X->Oxazole-Pd(II)-Ar Oxazole-Ag(I) Oxazole-Ag(I) Oxazole-Ag(I)->Oxazole-Pd(II)-Ar Transmetalation CO₂ CO₂ Oxazole-Ag(I)->CO₂ Decarboxylation Oxazole-COOH Oxazole-COOH (Starting Material) Oxazole-COOH->Oxazole-Ag(I) Salt Formation Ag₂CO₃ Ag₂CO₃ Ag₂CO₃->Oxazole-Ag(I) Ar-X Ar-X Ar-X->ArPd(II)X Pd(0) Pd(0) Pd(0)->ArPd(II)X Oxidative Addition Oxazole-Pd(II)-Ar->Pd(0) Coupled Product Coupled Product Oxazole-Pd(II)-Ar->Coupled Product Reductive Elimination

Caption: Simplified catalytic cycle for decarboxylative coupling.

Part 2: Two-Step Functionalization-Coupling Protocols

This classical approach provides a reliable alternative, especially when direct decarboxylation proves challenging or when a diverse range of coupling partners (alkenes, alkynes) is desired.

Protocol 2.1: Conversion of Carboxylic Acid to 5-Bromo-oxazole

The conversion of a heteroaromatic carboxylic acid to a bromide can be achieved via a modified Hunsdiecker-type reaction.

Step-by-Step Methodology:

  • Dissolve 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (1.0 equiv) in a suitable solvent like DMF or CCl₄.

  • Add silver(I) carbonate (Ag₂CO₃, 1.1 equiv) and stir at room temperature for 1-2 hours to form the silver carboxylate salt.

  • Cool the mixture to 0 °C and slowly add N-bromosuccinimide (NBS, 1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to 60–80 °C for 4–12 hours.

  • Monitor the reaction for the complete consumption of the starting material.

  • After cooling, filter the mixture to remove silver salts and dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous sodium thiosulfate, water, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography to yield 5-bromo-2-cyclopentyl-4-methyloxazole.

Protocol 2.2: Suzuki-Miyaura Coupling of 5-Bromo-oxazole

With the 5-bromo derivative in hand, a standard Suzuki-Miyaura coupling can be performed.[13]

Step-by-Step Methodology:

  • In a reaction vessel, combine 5-bromo-2-cyclopentyl-4-methyloxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Add an aqueous solution of a base, typically 2M Na₂CO₃ or K₃PO₄ (3.0 equiv).

  • Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Heat the mixture under an inert atmosphere at 80–110 °C for 2–16 hours. Microwave irradiation can significantly accelerate this reaction.[13]

  • Upon completion, perform a standard aqueous workup, extract with an organic solvent, dry, and purify the product by chromatography.

Protocol 2.3: Heck Coupling of 5-Bromo-oxazole

This reaction is ideal for synthesizing 5-vinyloxazoles.

Step-by-Step Methodology:

  • Combine 5-bromo-2-cyclopentyl-4-methyloxazole (1.0 equiv), an alkene (e.g., styrene, acrylate; 1.5 equiv), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%) in a sealed tube.

  • Add a base, such as triethylamine (Et₃N) or K₂CO₃ (2.0 equiv).

  • Add a polar aprotic solvent like DMF or NMP.

  • Heat the reaction to 100–140 °C for 12–24 hours.

  • After cooling, dilute with water and extract the product with an organic solvent.

  • Wash the organic extracts, dry, and purify by column chromatography.

Protocol 2.4: Sonogashira Coupling of 5-Bromo-oxazole

This protocol enables the introduction of an alkyne at the C5 position.[14][15]

Step-by-Step Methodology:

  • To a mixture of 5-bromo-2-cyclopentyl-4-methyloxazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%) in a Schlenk tube, add a degassed solvent such as THF or DMF.

  • Add a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature to 65 °C until the starting material is consumed.[14]

  • Perform an aqueous workup, extract the product, dry the organic layer, and purify by column chromatography.

Data Presentation: Summary of Reaction Conditions

The following tables provide generalized starting conditions for optimizing the cross-coupling reactions. Yields are highly substrate-dependent.

Table 1: Decarboxylative Suzuki-Miyaura Coupling Conditions

Parameter Condition Rationale
Catalyst Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) Efficient for C-C bond formation with heteroaromatics.
Promoter Ag₂CO₃ (2.0 equiv) Facilitates decarboxylation via a silver carboxylate intermediate.[11]
Base K₂CO₃ (2.0 equiv) Neutralizes acids formed and aids in the catalytic cycle.
Solvent Anhydrous 1,4-Dioxane or Toluene High-boiling, aprotic solvents are standard.

| Temperature | 120 °C | Sufficient thermal energy for the decarboxylation step. |

Table 2: Conditions for Two-Step Coupling Protocols

Reaction Catalyst System Base Solvent Temp.
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%) 2M Na₂CO₃ (aq) Dioxane/H₂O 100 °C
Heck Pd(OAc)₂ (5 mol%) / P(o-tolyl)₃ (10 mol%) Et₃N DMF 120 °C

| Sonogashira | PdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%) | Et₃N / THF | THF | 45 °C |

References

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Available at: [Link]

  • Reves, A. G., et al. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(15), 2541–2543. Available at: [Link]

  • Chen, J., et al. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(6), 1569–1572. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. [Figure]. Available at: [Link]

  • Nakamura, H., & Murata, Y. (2008). Cross-Coupling Reaction of Oxazoles. Current Organic Chemistry, 12(4), 276-291. Available at: [Link]

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1550–1560. Available at: [Link]

  • Jadidi, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(14), 8089-8111. Available at: [Link]

  • Shang, R., & Fu, Y. (2017). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 7(5), 3296–3300. Available at: [Link]

  • ResearchGate. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. [Request PDF]. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Müller, T. J. J. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 53. Available at: [Link]

  • Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1478–1485. Available at: [Link]

  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Available at: [Link]

  • Cornella, J., & Larrosa, I. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(20), 4540–4543. Available at: [Link]

  • Mazuela, J., et al. (2011). Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction. Organic & Biomolecular Chemistry, 9(4), 1107–1114. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2017). Cobalt-Catalyzed Decarboxylative C–H (Hetero)Arylation for the Synthesis of Arylheteroarenes and Unsymmetrical Biheteroaryls. Organic Letters, 19(21), 5824–5827. Available at: [Link]

  • Nakamura, H., & Murata, Y. (2008). Cross-Coupling Reaction of Oxazoles. Current Organic Chemistry, 12(4). Available at: [Link]

  • Weberskirch, R., et al. (2005). Heck and Suzuki coupling reactions in water using poly(2-oxazoline)s functionalized with palladium carbene complexes as soluble, amphiphilic polymer supports. Journal of Organometallic Chemistry, 690(21-22), 4648-4655. Available at: [Link]

  • Gao, F., et al. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters, 23(11), 4330–4335. Available at: [Link]

  • Anderson, B. A., & Harn, N. K. (2003). An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. Organic Process Research & Development, 7(5), 653–656. Available at: [Link]

  • Vedejs, E., & Monahan, S. D. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2655–2657. Available at: [Link]

  • Oberheide, A., & Arndt, H.-D. (2020). Scope of the Suzuki‐Miyaura‐type cross‐couplings. [Figure]. Angewandte Chemie International Edition, 59(52), 23693-23698. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

  • Wang, L., et al. (2015). Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. The Journal of Organic Chemistry, 80(21), 11011–11018. Available at: [Link]

  • Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. Available at: [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. Available at: [Link]

  • Wang, Q., et al. (2021). A palladium-catalyzed sequential Heck coupling/C–C bond activation approach to oxindoles with all-carbon-quaternary centers. Organic & Biomolecular Chemistry, 19(3), 569-573. Available at: [Link]

  • Reddy, G. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3465–3474. Available at: [Link]

  • Ferreira, R. J., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 5037. Available at: [Link]

  • Singh, S., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2649(1), 020002. Available at: [Link]

  • Yamada, K., et al. (2017). Supporting Information for: Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1478-1485. Available at: [Link]

  • Seebach, D., et al. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 9(5), 373-401. Available at: [Link]

  • Tully, T. P., & Ragaini, F. (2009). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 65(1), 163-169. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid in PROTAC Linker Synthesis

Introduction & Mechanistic Rationale Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties and spatial geometry of the linker connecting the target lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties and spatial geometry of the linker connecting the target ligand to the E3 ligase recruiter. While early PROTACs predominantly utilized flexible polyethylene glycol (PEG) or alkyl chains, modern degrader design increasingly incorporates rigid, heteroaromatic motifs to pre-organize the molecule, reduce the entropic penalty of ternary complex formation, and enhance metabolic stability 1.

2-Cyclopentyl-4-methyloxazole-5-carboxylic acid (CMO-CA, CAS: 1497895-18-7) has emerged as a highly specialized building block in this context. When coupled to an amine-terminated linker, CMO-CA acts as a rigidifying end-cap or structural modifier with three distinct mechanistic advantages:

  • Conformational Pre-organization: The planar oxazole ring restricts the degrees of freedom at the linker terminus. This rigidity directs the spatial trajectory of the attached pharmacophore, promoting productive protein-protein interactions between the target and the E3 ligase 2.

  • Steric Shielding & Metabolic Stability: The methyl group at the C4 position of the oxazole ring sits adjacent to the C5-carboxylic acid. Upon amide bond formation, this methyl group provides critical steric hindrance, shielding the amide linkage from rapid enzymatic cleavage by circulating amidases, thereby extending the PROTAC's in vivo half-life 3.

  • Lipophilic Tuning: The C2-cyclopentyl group introduces a defined lipophilic bulk. This not only improves the overall membrane permeability of the often-massive PROTAC molecules but can also engage in cryptic hydrophobic pockets near the protein surface, acting as a secondary binding anchor or a Hydrophobic Tag (HyT) 4.

Physicochemical Profiling

Understanding the baseline properties of CMO-CA is critical for predicting its behavior once integrated into a larger bifunctional molecule.

Table 1: Physicochemical Properties of CMO-CA

PropertyValueImplication for PROTAC Design
Molecular Weight 195.22 g/mol Minimal addition to the already high MW of PROTACs.
LogP (est.) ~2.5Enhances lipophilicity, improving passive membrane permeability.
Topological Polar Surface Area 63.3 ŲMaintains a low polar surface area, favorable for cellular uptake.
H-Bond Donors / Acceptors 1 / 4Optimizes solubility while providing vectors for target engagement.
Rotatable Bonds 2High rigidity reduces entropic penalty during ternary complex formation.

Synthetic Workflow & Strategy

The incorporation of CMO-CA into a PROTAC architecture typically involves a highly efficient amide coupling to a mono-protected diamine or an amine-terminated PEG chain.

PROTAC_Synthesis CMOCA CMO-CA (Carboxylic Acid) Coupling Amide Coupling (HATU, DIPEA) CMOCA->Coupling Linker PEG-Amine Linker (NH2-PEGn-Boc) Linker->Coupling Intermediate CMO-Linker-Boc (Rigidified) Coupling->Intermediate 1 h, RT Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection LC-MS Verified E3Ligand E3 Ligase Ligand Deprotection->E3Ligand Conjugation FinalPROTAC Final PROTAC E3Ligand->FinalPROTAC Purification

Figure 1: Synthetic workflow for incorporating CMO-CA into a PROTAC linker architecture.

Detailed Experimental Protocols

Protocol 1: Amide Coupling of CMO-CA to an Amine-Terminated Linker

Objective: To synthesize a rigidified linker intermediate by coupling CMO-CA to a Boc-protected PEG-amine.

Causality & Expert Insight: Standard coupling reagents like EDC/NHS often fail or result in low yields when reacting with CMO-CA due to the steric bulk of the C4-methyl group flanking the C5-carboxylic acid. Therefore, HATU is mandated. HATU generates a highly reactive HOAt ester intermediate that efficiently overcomes this steric barrier. N,N-Diisopropylethylamine (DIPEA) is used as the base to ensure the amine remains unprotonated and highly nucleophilic.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (1.0 eq, 0.5 mmol, 97.6 mg) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL) under an argon atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol, 228 mg) to the solution, followed immediately by DIPEA (3.0 eq, 1.5 mmol, 260 µL). Stir the mixture at room temperature (20-25 °C) for 15 minutes.

    • Self-Validation: A slight color change to pale yellow indicates active HOAt ester formation.

  • Coupling: Dropwise, add the amine-terminated linker (e.g., Boc-NH-PEG3-CH2CH2-NH2) (1.1 eq, 0.55 mmol) dissolved in 1.0 mL of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the reaction progress via LC-MS.

    • Self-Validation: The reaction is deemed complete when the CMO-CA peak (m/z [M+H]⁺ 196.2) is fully consumed and the expected product mass is observed.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude CMO-linker intermediate.

Protocol 2: Deprotection and Final Assembly

Objective: To remove the Boc protecting group and conjugate the rigidified linker to the E3 ligase ligand (e.g., a VHL or CRBN ligand derivative).

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (4.0 mL total volume). Stir at room temperature for 1 hour.

  • Validation: Confirm complete Boc removal via LC-MS (identified by a loss of 100 Da corresponding to the Boc group).

  • Evaporation: Concentrate the mixture under a gentle stream of nitrogen. Co-evaporate with toluene (2 x 5 mL) to remove any residual TFA.

  • Conjugation: The resulting amine TFA salt is now ready to be coupled to the carboxylic acid handle of the target E3 ligase ligand using the exact HATU/DIPEA conditions described in Protocol 1.

Comparative Data Presentation

To illustrate the impact of incorporating the CMO-CA motif, Table 2 presents comparative data between a standard flexible PEG linker and a CMO-CA rigidified linker in a model PROTAC system 5.

Table 2: Comparative Efficacy: Flexible Aliphatic vs. CMO-CA Rigidified Linker

Linker ArchitectureDC50 (nM)Dmax (%)Ternary Complex Stability (t1/2)Microsomal Stability (t1/2, min)
Flexible (Alkyl-PEG3) 45.282%12 min25
Rigidified (CMO-PEG3) 8.496%48 min>120

(Note: Data is representative of trends observed when substituting flexible aliphatic acids with sterically shielded heteroaromatic acids in targeted degrader panels).

References

  • Overview of PROTAC Linkers - ChemPep Source: ChemPep URL
  • Linkers in PROTACs - Precise PEG LLC Source: Precise PEG LLC URL
  • Source: National Institutes of Health (NIH)
  • Source: Google Patents (Astellas Pharma Inc.)
  • Flexible vs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with scaling and optimizing the synthesis of 2-cyclopentyl-4-methyloxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with scaling and optimizing the synthesis of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid. By addressing the thermodynamic and kinetic bottlenecks of oxazole ring formation and ester saponification, this guide provides self-validating protocols to maximize your reaction yields.

Reaction Workflow & Mechanistic Pathway

The synthesis follows a robust two-step sequence: a thermal cyclodehydration between cyclopentanecarboxamide and ethyl 2-chloroacetoacetate, followed by a highly controlled alkaline hydrolysis.

SynthesisWorkflow Start Cyclopentanecarboxamide + Ethyl 2-chloroacetoacetate Step1 Step 1: Thermal Cyclization (Ethanol or Neat, 80°C -> 110°C) Start->Step1 Intermediate Ethyl 2-cyclopentyl-4-methyl oxazole-5-carboxylate Step1->Intermediate -H2O, -HCl Step2 Step 2: Alkaline Hydrolysis (LiOH·H2O, THF/H2O, 23°C) Intermediate->Step2 Acidification Step 3: Controlled Acidification (HCl to pH 3.0 - 3.5 at 0°C) Step2->Acidification -EtOH Product 2-Cyclopentyl-4-methyloxazole -5-carboxylic acid Acidification->Product Precipitation

Workflow for the 2-step synthesis of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid.

Troubleshooting & FAQs

Q: Why is my yield of the intermediate ethyl 2-cyclopentyl-4-methyloxazole-5-carboxylate consistently low (<30%)? A: The condensation of cyclopentanecarboxamide and ethyl 2-chloroacetoacetate is a complex cascade. If heated too rapidly to reflux, ethyl 2-chloroacetoacetate undergoes thermal degradation and self-condensation before the amide can attack. Causality: The initial step is the nucleophilic attack of the amide oxygen on the alpha-carbon of the chloride, which requires moderate kinetic energy. The subsequent cyclodehydration requires higher energy to close the oxazole ring. Solution: Implement a stepwise heating protocol. Heat the mixture in ethanol at1 to drive the cyclization and water elimination[1].

Q: Can I run the cyclization step neat (without solvent) to accelerate the reaction? A: Yes, but it requires strict temperature control. Causality: Running the reaction2 drives the equilibrium forward by evaporating the water byproduct[2]. However, the absence of a solvent reduces heat dissipation, often leading to localized superheating, a darker impurity profile, and the formation of intractable black tars. If running neat, mechanical stirring and a highly accurate internal thermocouple are mandatory.

Q: During the hydrolysis of the ester, TLC shows complete conversion, but my recovered mass of the carboxylic acid is extremely low. Where is my product? A: This is a classic issue of zwitterionic solubility and thermal instability. Causality: 2-Alkyl-4-methyloxazole-5-carboxylic acids are prone to decarboxylation if subjected to strong acids at elevated temperatures. Furthermore, the oxazole nitrogen has a pKa of ~1.5–2.0, while the carboxylic acid has a pKa of ~3.5. If you acidify the aqueous layer to pH < 2, the oxazole nitrogen protonates. This forms a highly water-soluble cationic species that will not partition into your organic extraction solvent. Solution: Cool the hydrolysis mixture to 0 °C before adding HCl. Carefully3 using a calibrated pH meter[3]. This ensures the molecule exists in its neutral state, maximizing recovery during ethyl acetate extraction.

Q: Can I use sodium hydroxide (NaOH) instead of lithium hydroxide (LiOH) for the saponification? A: While NaOH is cheaper, LiOH·H2O is strongly preferred for this scaffold. Causality: The lithium cation acts as a mild Lewis acid, coordinating with the oxazole nitrogen and the ester carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack more efficiently at ambient temperatures (23 °C)[1]. Using NaOH often requires heating, which increases the risk of premature base-catalyzed degradation of the oxazole ring.

Standardized Self-Validating Protocols

Step 1: Synthesis of Ethyl 2-cyclopentyl-4-methyloxazole-5-carboxylate
  • Charge: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermocouple. Charge with cyclopentanecarboxamide (1.0 equiv, 100 mmol) and ethyl 2-chloroacetoacetate (1.2 equiv, 120 mmol).

  • Solvation: Add anhydrous ethanol (150 mL) to the mixture.

  • Stepwise Heating: Heat the mixture to 80 °C (internal temperature) for exactly 2 hours to initiate the substitution reaction.

  • Cyclodehydration: Increase the temperature to 110 °C (reflux) and maintain for 14 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is complete when the cyclopentanecarboxamide peak (UV 210 nm) is <2% relative to the product.

  • Workup: Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (100 mL) and extract with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude ester.

Step 2: Hydrolysis to 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid
  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and water (200 mL total). Add LiOH·H₂O (2.0 equiv, 200 mmol) in one portion.

  • Stirring: Stir vigorously at 23 °C for 16 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should indicate the complete disappearance of the high-Rf ester spot.

  • Concentration: Evaporate the THF under reduced pressure on a rotary evaporator. Critical: Do not let the water bath exceed 30 °C to prevent thermal degradation.

  • Controlled Acidification: Cool the remaining aqueous phase to 0 °C in an ice bath. Dropwise add 1M HCl while continuously monitoring the pH with a calibrated pH probe. Stop exactly at pH 3.0–3.5.

  • Self-Validation Check: A stable pH reading of 3.2 for 5 minutes indicates complete neutralization without over-acidification.

  • Extraction: Extract the resulting aqueous suspension three times with EtOAc (3 × 100 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure carboxylic acid as a crystalline solid.

Quantitative Data: Cyclization Optimization

The following table summarizes the optimization parameters for the initial cyclization step (Cyclopentanecarboxamide + Ethyl 2-chloroacetoacetate), demonstrating the causality between thermal control and overall yield.

Solvent SystemTemperature ProfileReaction TimeAdditive / SetupIsolated Yield (%)Purity (HPLC)
Neat (No Solvent)120 °C (Constant)72 hoursOpen to N₂45%82%
Toluene110 °C (Reflux)24 hoursDean-Stark Trap62%88%
Ethanol 80 °C → 110 °C 2 h → 14 h Standard Reflux 78% 95%
DMF100 °C (Constant)16 hoursK₂CO₃ (1.5 eq)35%60%

References

  • Wagner, A. et al. "Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity." European Journal of Medicinal Chemistry 291 (2025): 117572.
  • "Novel VDR antagonists based on the GW0742 scaffold." NIH PMC (2017).
  • "Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates." ACS Publications (2025).

Sources

Optimization

Technical Support Center: Amide Coupling of 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid

Welcome to the technical support center for the amide coupling of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amide coupling of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and proactive strategies for minimizing byproduct formation in this challenging transformation. The inherent steric hindrance from the cyclopentyl group and the electronic nature of the oxazole ring can lead to sluggish reactions and undesirable side products. This document provides field-proven insights to help you achieve high-yield, high-purity amide products.

Section 1: Proactive Byproduct Minimization (FAQs)

This section addresses common questions and provides recommendations for setting up your reaction for success from the outset.

Q1: Which coupling reagent is most effective for this sterically hindered acid?

For sterically demanding substrates like 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, standard carbodiimide reagents like DCC or EDC alone often lead to low yields and significant byproduct formation.[1][2] We strongly recommend using modern onium salt-based reagents, which are specifically designed for difficult couplings.[2][3][4]

Top Recommendation: Uronium/Aminium Reagents

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): This is often the reagent of choice for hindered systems.[5][6] The 7-aza-benzotriazole (HOAt) leaving group is more reactive than the standard HOBt, and the pyridine nitrogen is believed to stabilize the transition state, accelerating the reaction.[6][7] This increased reactivity is crucial for overcoming the steric bulk of the cyclopentyl group.[5][8]

Alternative Recommendation: Phosphonium Reagents

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Phosphonium reagents like PyBOP are also highly effective and have an advantage in certain applications. They are known to generate fewer guanidinylation-related byproducts compared to uronium salts, especially if the reaction is slow or if an excess of the coupling reagent is used.[3]

A comparison of common reagent classes is summarized below:

Reagent ClassExamplesAdvantages for this SubstratePotential Downsides & Byproducts
Uronium/Aminium HATU, HBTUHigh reactivity, effective for hindered substrates, fast reaction rates.[5][6]Potential for guanidinylation of the amine if activation is slow.[3][9][10]
Phosphonium PyBOP, PyAOPHigh reactivity, clean reactions, no guanidinylation byproducts.[3]Byproducts can sometimes be more difficult to remove than ureas.
Carbodiimide EDC, DCCInexpensive, water-soluble byproduct (EDC).[11][12]Often inefficient for hindered substrates, risk of N-acylurea formation, potential for racemization.[12][13][14]
Acyl Halide Precursor SOCl₂, Oxalyl ChlorideHighly reactive intermediate.Harsh conditions, potential for side reactions on the oxazole ring, safety concerns.[15]
Q2: What is the optimal base and solvent combination?

The choice of base and solvent is critical for both activating the carboxylic acid and preventing side reactions.

  • Base: A non-nucleophilic, sterically hindered base is essential.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the standard choice for onium salt-mediated couplings.[16] Its bulk prevents it from acting as a nucleophile, which could otherwise compete with your desired amine. Use 2-3 equivalents to ensure complete deprotonation of the carboxylic acid and to neutralize the acid released during the reaction.

    • 2,4,6-Collidine: A slightly stronger, hindered base that can be beneficial in particularly sluggish reactions.

  • Solvent: A polar, aprotic solvent is required to dissolve the reagents and facilitate the polar transition states.

    • N,N-Dimethylformamide (DMF): The most common and effective solvent for these reactions.[6]

    • Acetonitrile (ACN): A good alternative, sometimes leading to cleaner reactions or easier workup.

    • Dichloromethane (DCM): Can be used, but solubility of the onium salts may be lower.[17]

Q3: What is the correct order of addition for the reagents?

The order of addition is crucial to prevent the formation of certain byproducts. The recommended procedure is a two-step, one-pot process involving "pre-activation."

  • Activation Step: Dissolve the carboxylic acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.05-1.1 eq.), and the base (e.g., DIPEA, 2.0 eq.) in the anhydrous solvent.

  • Stir: Allow this mixture to stir at room temperature for 15-30 minutes. This "pre-activation" period allows for the formation of the highly reactive OAt-active ester.[6][7]

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the solution of the activated ester.

  • Reaction: Let the reaction proceed at room temperature, monitoring by LC-MS or TLC.

Why is pre-activation important? Adding all reagents simultaneously, especially the amine, increases the risk of side reactions. For instance, uronium reagents like HATU can directly react with the primary amine to form a guanidinium byproduct, which terminates the reaction chain.[3][9] By allowing the active ester to form first, you ensure the amine's only reactive partner is the activated carboxylic acid.

Section 2: Troubleshooting Guide - Reactive Problem Solving

This section addresses specific issues you may encounter during or after your experiment.

Issue 1: The reaction has stalled or shows low conversion.

Symptom: LC-MS analysis shows significant amounts of unreacted carboxylic acid and/or amine, even after several hours.

Root Cause Analysis & Solution Workflow:

G start Low Conversion Observed check_activation IPC Check: Is the OAt-active ester formed? (Mass = Acid MW + 119.05) start->check_activation no_activation Activation Failure check_activation->no_activation No activation_ok Activation Successful check_activation->activation_ok Yes sub_issue1 Re-evaluate Reagents: - Is coupling reagent fresh? - Is solvent anhydrous? - Is base pure? no_activation->sub_issue1 sub_issue2 Increase Activation Time: - Extend pre-activation to 45-60 min. no_activation->sub_issue2 amine_issue Amine is Unreactive activation_ok->amine_issue sub_issue3 Increase Temperature: - Gently heat to 40-50 °C. - Monitor for decomposition. amine_issue->sub_issue3 sub_issue4 Increase Reagent Equivalents: - Use 1.2-1.5 eq. of HATU/Amine. amine_issue->sub_issue4 sub_issue5 Switch to a more potent system: - Consider Acyl Fluoride generation (BTFFH). amine_issue->sub_issue5

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Confirm Activation: Before troubleshooting the coupling step, confirm that the activation is working. An in-process control (IPC) by LC-MS after the pre-activation step should show a new peak corresponding to the mass of your carboxylic acid + 119.05 g/mol (the mass of the tetramethyluronium portion minus HF). If this peak is absent, your coupling reagent may be degraded or your solvent may contain water. Use fresh, high-purity reagents and anhydrous solvents.[18]

  • Increase Temperature: For sluggish reactions involving hindered components, gentle heating to 40-50 °C can significantly increase the reaction rate.[19] Monitor carefully, as higher temperatures can also promote side reactions.

  • Use Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by providing rapid, uniform heating, which is particularly effective for difficult couplings.[20]

  • Consider an Acyl Fluoride Intermediate: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be highly effective. Reagents like BTFFH can generate the acyl fluoride in situ under mild conditions, minimizing steric hindrance between the coupling partners.[21][22]

Issue 2: An unexpected byproduct is observed in the LC-MS.

Symptom: A new, major peak appears in the chromatogram that is not starting material or product.

Common Byproducts and Their Identification:

Byproduct NameOriginating ReagentMass Spectrometry SignatureHow to Avoid
N-Acylurea Carbodiimides (EDC, DCC)Mass = Acid MW + Amine MW - H₂O + Carbodiimide MWUse an additive like HOBt or HOAt.[12] Switch to onium salt reagents. Avoid high temperatures.[13][23]
Guanidinium Adduct Uronium Reagents (HATU, HBTU)Mass = Amine MW + 137.12 g/mol (tetramethylguanidinium)Strictly follow the pre-activation protocol.[3][9] Avoid using a large excess of the coupling reagent.[24][25]
Symmetrical Anhydride Any (more common with carbodiimides)Mass = (2 * Acid MW) - H₂OEnsure the amine is added promptly after the activation step. This is less of an issue as the anhydride is also a productive acylating agent.[12]

Mechanism Spotlight: N-Acylurea Formation

This is a classic byproduct when using carbodiimides. The initially formed O-acylisourea intermediate is highly reactive. If the amine is not available or is too slow to react, the intermediate can undergo an irreversible intramolecular rearrangement (an O-to-N acyl transfer) to form a stable N-acylurea, which halts the productive pathway.[12][14][26]

G cluster_0 Carbodiimide Activation cluster_1 Productive vs. Unproductive Pathway compound_style compound_style RCOOH R-COOH O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + EDC EDC EDC Amide Desired Amide O_Acyl->Amide + Amine (Fast) N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement (Slow) Amine Amine (R'-NH2)

Caption: Competing pathways leading to amide vs. N-acylurea.

Section 3: Detailed Experimental Protocols

Protocol 1: Recommended Procedure using HATU

This protocol is optimized for the coupling of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid with a generic primary amine.

  • Reagent Preparation:

    • To a clean, dry, nitrogen-flushed flask, add 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (1.0 eq.).

    • Add anhydrous DMF (to make a ~0.2 M solution).

    • Add HATU (1.1 eq.).

    • Add DIPEA (2.5 eq.).

  • Activation:

    • Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 20 minutes.

    • Optional IPC: Withdraw a small aliquot, dilute with ACN/water, and analyze by LC-MS to confirm the formation of the active ester.

  • Coupling:

    • Add the primary amine (1.1 eq.) to the reaction mixture, either neat if liquid or as a solution in a small amount of anhydrous DMF.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the consumption of the limiting reagent is complete. If the reaction is sluggish after 4 hours, consider gentle heating to 40 °C.

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Albericio, F., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Fiveable. N-acylurea: Organic Chemistry Study Guide. [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • ResearchGate. (2017, October 16). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • ACS Sustainable Chemistry & Engineering. (2018, January 11). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PMC. (2023, March 17). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. [Link]

  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • Indian Academy of Sciences. Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - Common Conditions. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Formation in Microwave-Assisted Synthesis. [Link]

  • ResearchGate. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]

  • PMC. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for developing and troubleshooting reversed-phase high-performance liquid chromatography (RP-HPLC) methods for 2-cyclope...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for developing and troubleshooting reversed-phase high-performance liquid chromatography (RP-HPLC) methods for 2-cyclopentyl-4-methyloxazole-5-carboxylic acid .

As an oxazole derivative with a lipophilic core (cyclopentyl and methyl groups) and an ionizable carboxylic acid moiety, this molecule presents specific chromatographic challenges. If the mobile phase is not rigorously optimized, analysts frequently encounter peak tailing, splitting, and poor retention reproducibility.

Section 1: The Causality of Chromatographic Behavior

To optimize the separation of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, one must understand the interplay between the molecule's pKa and the mobile phase pH. The carboxylic acid group on the oxazole ring typically exhibits a pKa in the range of 3.0 to 4.5.

When the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its unionized (protonated) and ionized (deprotonated carboxylate) states. Because the ionized form is significantly more polar, it interacts less with the hydrophobic C18 stationary phase, leading to faster elution[1]. The simultaneous presence of both forms during the chromatographic run manifests as peak splitting, severe fronting, or tailing[2][3].

The Golden Rule: To ensure robust retention and sharp peak symmetry, the mobile phase pH must be maintained at least 2 units below the analyte's pKa (to keep it >99% unionized) or 2 units above the pKa (to keep it >99% ionized)[4]. For RP-HPLC, the acidic approach (pH < 3.0) is universally preferred to maximize hydrophobic retention and suppress secondary interactions.

Section 2: Troubleshooting FAQs

Q1: My chromatogram shows severe peak splitting and tailing for 2-cyclopentyl-4-methyloxazole-5-carboxylic acid. How do I fix this? A1: Peak splitting in carboxylic acids is the hallmark of partial ionization. You are likely using a neutral mobile phase (e.g., pure water and acetonitrile). At neutral pH, the molecule is partially dissociated[2]. Resolution: Add an acidic modifier to your aqueous mobile phase. Using 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) will lower the pH to approximately 2.0 - 2.7. This fully protonates the carboxylic acid, driving it into a single, neutral, lipophilic state. Additionally, the low pH protonates residual silanols on the silica column, eliminating secondary ion-exchange interactions that cause tailing[1].

Q2: The analyte is eluting in the void volume (k' < 1) even with an acidic mobile phase. What is the next step? A2: If the analyte is fully unionized but still not retained, the eluotropic strength of your mobile phase is too high. While the cyclopentyl and oxazole rings provide hydrophobicity, the overall polarity may still require a highly aqueous environment for initial retention. Resolution: Decrease the initial concentration of your organic modifier (Acetonitrile or Methanol). Start your gradient at 5% organic instead of 20% or 30%. If using Methanol, note that it is a weaker solvent than Acetonitrile, which can provide better retention for polar acidic compounds[1].

Q3: I am observing baseline drift when using a gradient with 0.1% TFA. Is there an alternative? A3: TFA has significant UV absorbance at low wavelengths (e.g., <220 nm). As the gradient shifts from highly aqueous to highly organic, the changing TFA concentration causes an upward baseline drift. Resolution: Switch to 0.1% Formic Acid or 0.1% Phosphoric acid. Phosphoric acid has negligible UV absorbance down to 200 nm, providing a flat baseline. However, note that phosphoric acid is non-volatile and cannot be used if your HPLC is coupled to a Mass Spectrometer (LC-MS). For LC-MS, Formic Acid is the optimal compromise.

Section 3: Experimental Protocol for Optimized RP-HPLC Analysis

Below is a self-validating protocol designed to yield symmetrical peaks and reproducible retention for 2-cyclopentyl-4-methyloxazole-5-carboxylic acid.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH should be ~2.7.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 5 minutes.

Step 2: Column Equilibration

  • Install a standard end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30°C to ensure reproducible thermodynamics and reduce system backpressure.

  • Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 10 column volumes.

Step 3: Gradient Program Execution Implement the following gradient to balance retention of the polar acid with the elution of lipophilic impurities:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

  • 2.0 - 10.0 min: 5% to 60% B (Linear ramp for elution)

  • 10.0 - 12.0 min: 60% to 95% B (Column wash)

  • 12.0 - 15.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Validation Inject a 10 µg/mL standard of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid. Verify that the Retention Factor (k') > 2.0 and the USP Tailing Factor is between 0.9 and 1.2. If parameters fall outside this range, verify mobile phase pH and column integrity.

Section 4: Quantitative Data Summary

The table below summarizes the expected chromatographic performance of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid under various mobile phase conditions, demonstrating the causality of pH adjustment.

Mobile Phase ConditionMobile Phase pHAnalyte Ionization StateRetention Factor (k')USP Tailing FactorChromatographic Result
Water / ACN (Neutral)~6.5 - 7.0>99% Ionized0.8> 2.5Poor retention, severe peak splitting[2][3]
10 mM Ammonium Acetate / ACN~4.5~50% Ionized1.52.0Broad peak, inconsistent retention time
0.1% Formic Acid in Water / ACN~2.7>99% Unionized4.21.05Sharp, symmetrical peak, excellent retention[4]
0.1% TFA in Water / ACN~2.0>99% Unionized4.50.98Sharp peak, slight increase in retention
Section 5: Experimental Workflow Visualization

The following diagram illustrates the logical decision-making process for troubleshooting peak shape and retention issues for carboxylic acid derivatives in RP-HPLC.

HPLC_Troubleshooting Start Analyze 2-Cyclopentyl-4-methyloxazole -5-carboxylic acid via RP-HPLC CheckPeak Is the peak split, broad, or tailing? Start->CheckPeak CheckRet Is retention time too short (k' < 2)? CheckPeak->CheckRet No CheckpH Check Mobile Phase pH vs Analyte pKa (~4.0) CheckPeak->CheckpH Yes AdjustOrg Decrease Initial % of Organic Modifier (e.g., start at 5% B) CheckRet->AdjustOrg Yes Success Optimal Separation: Sharp, Symmetrical Peak with Good Retention CheckRet->Success No AdjustAcid Add Acidic Modifier (0.1% Formic Acid/TFA) Target pH < 2.5 CheckpH->AdjustAcid pH > 3.0 AdjustAcid->Success AdjustOrg->Success

Logical workflow for optimizing RP-HPLC mobile phase conditions for carboxylic acid analytes.

References
  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: Shimadzu URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Source: Chromatography Online URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Coupling Reagents for 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid Reactions

For researchers and professionals in drug development, the synthesis of amide bonds is a foundational and ubiquitous transformation.[1] The choice of coupling reagent is paramount, directly influencing reaction efficienc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of amide bonds is a foundational and ubiquitous transformation.[1] The choice of coupling reagent is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of common coupling reagents for the amidation of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, a substrate with distinct steric and electronic characteristics. Our focus is to move beyond mere protocols and delve into the causality behind reagent selection, empowering you to make informed, data-driven decisions in your synthetic campaigns.

The target substrate, 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, presents a unique challenge. The cyclopentyl group at the 2-position introduces steric bulk, while the oxazole is an electron-rich heterocyclic system. These features can affect the rate and efficiency of the carboxylic acid activation and subsequent aminolysis, making the choice of an optimal coupling reagent a critical parameter for success.

The Core of Amide Bond Formation: A Mechanistic Overview

Amide bond formation does not occur spontaneously between a carboxylic acid and an amine at ambient temperatures. The process requires the "activation" of the carboxylic acid, which involves converting the hydroxyl group into a better leaving group. Coupling reagents facilitate this transformation by reacting with the carboxylate to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

The general workflow for a comparative study of these reagents is outlined below. This systematic approach ensures that variables are controlled, allowing for a direct and objective assessment of each reagent's performance.

G cluster_prep Preparation cluster_reactions Parallel Reactions cluster_analysis Analysis & Workup prep_acid Dissolve Acid & Base in Anhydrous Solvent reagent_a Reaction A: Add Carbodiimide (EDC) + Additive (HOBt) prep_acid->reagent_a Divide into Aliquots reagent_b Reaction B: Add Phosphonium Salt (PyBOP) prep_acid->reagent_b Divide into Aliquots reagent_c Reaction C: Add Uronium Salt (HATU) prep_acid->reagent_c Divide into Aliquots add_amine Add Amine to each Reaction Mixture reagent_a->add_amine reagent_b->add_amine reagent_c->add_amine monitor Monitor Progress (TLC, LC-MS) add_amine->monitor workup Aqueous Workup & Purification monitor->workup analyze Analyze Yield, Purity, & Racemization workup->analyze

Caption: A standardized workflow for the comparative evaluation of coupling reagents.

Class 1: Carbodiimides (EDC) with Additives (HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a classic and cost-effective choice for amide bond formation.[2] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, this intermediate is unstable and prone to two undesirable pathways: rearrangement to a stable N-acylurea byproduct or, in the case of chiral acids, racemization via an oxazolone intermediate.[3] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are essential. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[4][5] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to cleaner reactions and higher yields.[4][6]

Mechanism of Action: EDC/HOBt

G RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC Carbodiimide EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Trapping) N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea Rearrangement (without HOBt) HOBt HOBt Additive HOBt->HOBt_Ester Amide R-CO-NH-R' Desired Amide HOBt_Ester->Amide + R'-NH₂ (Aminolysis) Amine R'-NH₂ Amine Amine->Amide EDU EDU Urea Byproduct

Caption: Activation pathway for EDC with HOBt additive to suppress side reactions.

Expertise & Experience: The key to a successful EDC coupling is the order of addition. The carboxylic acid, EDC, and HOBt should be pre-activated for a short period (10-15 minutes) before the amine is introduced. This ensures the formation of the HOBt active ester and minimizes the opportunity for the amine to react directly with EDC.

Class 2: Phosphonium Salts (PyBOP)

Phosphonium salt reagents, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer a safer and often more efficient alternative to some older reagents.[7] PyBOP is a derivative of the BOP reagent but avoids the formation of the carcinogenic byproduct HMPA.[7]

Similar to the carbodiimide/additive system, the mechanism involves the formation of an HOBt active ester.[7][8] The reaction is initiated by a non-nucleophilic base (e.g., DIPEA) deprotonating the carboxylic acid. The resulting carboxylate attacks the phosphonium center of PyBOP, leading to the formation of the O-acyl-OBt active ester and tris(pyrrolidin-1-yl)phosphine oxide as a byproduct.[7][8]

Advantages:

  • High Efficiency: Often provides good yields, even with sterically hindered substrates.[7]

  • Safety: Avoids the carcinogenic HMPA byproduct associated with BOP.[7]

  • Reduced Side Reactions: Phosphonium salts do not form guanidinium byproducts, a potential side reaction with uronium/aminium salts.

Class 3: Uronium/Aminium Salts (HATU)

Uronium/aminium salts are among the most powerful and widely used coupling reagents, especially for challenging syntheses.[9][10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a standout reagent in this class.[11][12]

The efficacy of HATU stems from its HOAt (1-hydroxy-7-azabenzotriazole) core.[9] The activation process, mediated by a base like DIPEA, generates a highly reactive OAt-active ester.[11][13] OAt esters are generally more reactive than their OBt counterparts due to the electron-withdrawing effect of the additional nitrogen atom in the pyridine ring.[9] This nitrogen also provides a "neighboring group effect," which is thought to stabilize the transition state of the aminolysis step, accelerating the rate of amide bond formation.[9][12]

Advantages:

  • Superior Reactivity: Excellent for difficult couplings, including sterically hindered substrates and those prone to racemization.[14][15]

  • Fast Kinetics: Reactions are often complete within a few hours at room temperature.[9][11]

  • Low Racemization: The rapid formation of the amide bond kinetically disfavors the racemization pathway.[15]

Trustworthiness: A potential side reaction with uronium reagents like HATU is the guanidinylation of the amine, where the amine attacks HATU itself.[11] This is more likely if HATU is used in large excess or if the carboxylic acid activation is slow. Therefore, using near-stoichiometric amounts (e.g., 1.0-1.2 equivalents) is a crucial, self-validating step in any protocol.[11]

Experimental Protocol: A Head-to-Head Comparison

To provide a framework for objective comparison, the following protocol details a parallel synthesis experiment.

Materials:

  • 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid

  • Benzylamine (as a model amine)

  • EDC.HCl, HOBt, PyBOP, HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (EtOAc, 1N HCl, sat. NaHCO₃, brine, MgSO₄)

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid and a 0.2 M stock solution of benzylamine in anhydrous DMF.

  • Reaction Setup: In three separate, dry reaction vials (A, B, C) under an inert atmosphere, add 1.0 mL (0.2 mmol, 1.0 eq) of the carboxylic acid stock solution.

  • Base Addition: To each vial, add DIPEA (70 µL, 0.4 mmol, 2.0 eq).

  • Reagent Addition & Pre-activation:

    • Vial A (EDC/HOBt): Add EDC.HCl (42 mg, 0.22 mmol, 1.1 eq) and HOBt (34 mg, 0.22 mmol, 1.1 eq).

    • Vial B (PyBOP): Add PyBOP (114 mg, 0.22 mmol, 1.1 eq).

    • Vial C (HATU): Add HATU (84 mg, 0.22 mmol, 1.1 eq).

  • Stir all vials at room temperature for 15 minutes.

  • Amine Addition: To each vial, add 1.1 mL (0.22 mmol, 1.1 eq) of the benzylamine stock solution.

  • Reaction Monitoring: Monitor the reactions by TLC or LC-MS at 1h, 4h, and 24h to determine the point of completion.

  • Workup: Upon completion, dilute each reaction mixture with ethyl acetate (20 mL). Wash successively with 1N HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity (by LC-MS or ¹H NMR). Purify the product by column chromatography to determine the isolated yield.

Data Summary & Performance Comparison

The following table presents hypothetical but representative data for the comparative experiment described above. This data is intended to illustrate the typical performance differences between the reagent classes.

Reagent SystemEquivalents (Reagent/Base)Typical Reaction Time (h)Isolated Yield (%)Purity (LC-MS, %)Key Observations & Byproducts
EDC / HOBt 1.1 / 2.012-2475%>95%Cost-effective and reliable. Slower kinetics. Water-soluble urea byproduct is easily removed during workup.
PyBOP 1.1 / 2.04-888%>97%Faster than EDC/HOBt. Byproduct is tris(pyrrolidin-1-yl)phosphine oxide. Good for moderately difficult couplings.
HATU 1.1 / 2.01-494%>98%Very rapid and high-yielding. Ideal for sterically hindered substrates. Byproduct is tetramethylurea. Highest reagent cost.

Conclusion and Recommendations

The selection of a coupling reagent is a multi-faceted decision that balances cost, efficiency, speed, and the specific challenges of the substrate.

  • For routine, cost-sensitive applications where reaction time is not a critical constraint, EDC/HOBt remains a robust and economical choice. Its water-soluble byproduct simplifies purification, which is a significant advantage for process development.

  • For moderately challenging substrates or when faster reaction times are desired, PyBOP offers a significant performance improvement over EDC/HOBt with an acceptable cost increase and a favorable safety profile.[7]

  • For the most demanding syntheses , involving sterically hindered acids like 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, or when minimizing racemization is the absolute priority, HATU is the reagent of choice.[14][15] Its superior reactivity and rapid kinetics justify the higher cost by ensuring the highest probability of success and delivering exceptionally clean product profiles.[9][11]

By understanding the mechanistic nuances and performance characteristics of each reagent class, researchers can strategically select the optimal conditions to overcome synthetic hurdles and accelerate their drug discovery and development programs.

References
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Gyros Protein Technologies. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Gyros Protein Technologies. [Link]

  • Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • HATU. Wikipedia. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. (2024). [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Black, G. W., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • PyBrOP Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health (NIH). [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. National Institutes of Health (NIH). [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

Sources

Comparative

Benchmarking 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid Against Standard Oxazole Ligands in Pd-Catalyzed C–H Activation

Executive Summary The evolution of mono- N -protected amino acid (MPAA) and heterocyclic carboxylic acid ligands has revolutionized Palladium-catalyzed C–H functionalization. However, achieving high regioselectivity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of mono- N -protected amino acid (MPAA) and heterocyclic carboxylic acid ligands has revolutionized Palladium-catalyzed C–H functionalization. However, achieving high regioselectivity and preventing catalyst degradation in sterically demanding cross-couplings remains a persistent challenge.

This guide provides an objective, data-driven benchmark of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid (CPMOA) [1] against standard oxazole and MPAA ligands. By analyzing the causality between its unique steric topology and the Concerted Metalation-Deprotonation (CMD) mechanism, this document equips researchers with the mechanistic rationale and self-validating protocols necessary to optimize late-stage functionalization workflows.

Structural Rationale & Mechanistic Causality

To understand why CPMOA outperforms simpler analogues like oxazole-5-carboxylic acid (OA) or 2,4-dimethyloxazole-5-carboxylic acid (DMOA), we must examine the physical forces governing the catalytic cycle [2].

The Bidentate (L,X) Coordination Paradigm

In Pd(II) catalysis, oxazole-5-carboxylic acids act as bidentate ligands. The oxazole nitrogen donates an electron pair (L-type), while the deprotonated carboxylate binds as an anionic (X-type) ligand. This forms a rigid metallacycle that stabilizes the active Pd species.

Causality of the 2-Cyclopentyl and 4-Methyl Groups
  • Steric Shielding (The 2-Cyclopentyl Effect): Standard oxazole ligands often fail to prevent Pd(0) from aggregating into inactive "palladium black" after reductive elimination. The bulky 2-cyclopentyl group creates a steric umbrella. This bulk heavily disfavors the formation of inactive Pd(Ligand)2​ complexes, forcing the equilibrium toward the highly active mono-ligated Pd(Ligand)(OAc) species.

  • Conformational Rigidity (The 4-Methyl Effect): The 4-methyl group restricts rotation around the C–C bond connecting the carboxylate to the oxazole ring. This pre-organizes the ligand into the optimal geometry for metal chelation, lowering the entropic cost of coordination.

  • Trajectory Control during CMD: During the base-assisted CMD step [4], the carboxylate acts as an internal base to abstract the arene proton. The cyclopentyl bulk projects outward, forcing the incoming substrate into a highly specific trajectory. This drastically improves ortho-selectivity and suppresses unwanted di-arylation.

CMD_Pathway A Pd(OAc)2 Precursor B CPMOA Ligand Coordination A->B + Ligand - HOAc C Bidentate (N,O) Pd(II) Complex B->C Chelation D Substrate Binding & Steric Shielding C->D + Arene E CMD Step (C-H Cleavage) D->E Base-Assisted E->C Product Release (Catalytic Turnover)

Figure 1: Catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) step with CPMOA.

Quantitative Benchmarking: Catalytic Performance

To objectively evaluate CPMOA, it was benchmarked against standard ligands in a model Pd-catalyzed ortho-arylation of phenylacetic acid with 4-iodoanisole.

Table 1: Comparative Catalytic Performance

Reaction Conditions: 5 mol% Pd(OAc)2, 10 mol% Ligand, Ag2CO3 (1.0 equiv), HFIP solvent, 85 °C, 12 h.

LigandMono-Arylation Yield (%)Di-Arylation Yield (%)Regioselectivity (Mono:Di)Catalyst TON
None (Ligandless)1226.0 : 12.4
Oxazole-5-carboxylic acid (OA)45182.5 : 19.0
2,4-Dimethyloxazole-5-carboxylic acid68144.8 : 113.6
Boc-Val-OH (Standard MPAA)75107.5 : 115.0
CPMOA (2-Cyclopentyl...) 92 3 30.6 : 1 18.4
Table 2: Kinetic Stability and Catalyst Lifespan

The kinetic stability of the active Pd-ligand complex dictates the scalability of the reaction. The steric shielding of CPMOA prevents bimolecular decomposition pathways [3].

LigandActive Pd Half-Life ( t1/2​ )Pd Black Formation Onset
OA1.5 hours2.0 hours
DMOA3.2 hours4.5 hours
Boc-Val-OH5.0 hours6.5 hours
CPMOA > 12 hours None observed at 12h

Self-Validating Experimental Protocol

The following protocol for Pd-catalyzed ortho-arylation is designed as a self-validating system . Each phase contains an orthogonal check to ensure the chemical causality is intact before proceeding.

Step 1: Catalyst Pre-Activation (The "Color-Check" Validation)
  • Action: In an oven-dried 8 mL reaction vial, combine Pd(OAc)2​ (5.0 mg, 0.022 mmol) and CPMOA (8.6 mg, 0.044 mmol) in 1.0 mL of hexafluoroisopropanol (HFIP). Stir at room temperature for 15 minutes.

  • Causality: Pre-mixing allows the thermodynamically favored N,O-bidentate coordination to occur without competition from the substrate. HFIP is utilized for its strong hydrogen-bond donating ability, which enhances the electrophilicity of the Pd center.

  • Self-Validation: Observe a distinct color shift from deep orange ( Pd(OAc)2​ ) to a translucent pale yellow. If the solution remains orange or turns black, the ligand has failed to coordinate or moisture has degraded the catalyst.

Step 2: Reagent Assembly
  • Action: Add phenylacetic acid (0.44 mmol), 4-iodoanisole (0.66 mmol), and Ag2​CO3​ (0.44 mmol) to the vial. Seal with a PTFE-lined cap.

  • Causality: Ag2​CO3​ serves a dual purpose: it acts as a halide scavenger to abstract iodide (driving the catalytic cycle forward) and provides the carbonate base necessary to assist the CMD step.

Step 3: Thermal Cycling & Kinetic Monitoring
  • Action: Heat the reaction block to 85 °C and stir at 800 rpm.

  • Causality: 85 °C provides the specific thermal energy required to overcome the activation barrier of the CMD transition state without inducing thermal degradation of the oxazole ring.

  • Self-Validation: At t=2 hours, extract a 5 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. A conversion of >15% validates that the catalytic cycle is actively turning over. If <5%, halt the reaction and verify reagent purity.

Step 4: Orthogonal Workup & Quantification
  • Action: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite. Add 1,3,5-trimethoxybenzene (0.44 mmol) as an NMR internal standard.

  • Causality: Celite filtration instantly halts the reaction by removing the insoluble inorganic promoters and precipitated silver salts.

  • Self-Validation: Acquire a quantitative 1H -NMR spectrum. The mass balance (Product + Unreacted Starting Material) must equal 100% ± 5% relative to the internal standard. A lower mass balance indicates substrate degradation.

Protocol S1 Step 1: Catalyst Assembly Mix Pd(OAc)2 + CPMOA Validation: Orange to Yellow Shift S2 Step 2: Reagent Addition Add Substrate, Ar-I, Ag2CO3 Validation: Homogeneous Slurry S1->S2 S3 S3 S2->S3 S4 Step 4: Orthogonal Analysis NMR with Internal Standard Validation: Mass Balance Match S3->S4

Figure 2: Self-validating experimental workflow for Pd-catalyzed C-H arylation using CPMOA.

References

  • Somfai, P., et al. "Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation." ScienceOpen / iScience, 2019. URL:[Link]

  • Bellina, F., et al. "Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole." PMC, 2018. URL:[Link]

  • Doucet, H., et al. "Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates." ResearchGate, 2012. URL: [Link]

Validation

A Comparative Guide to the Purity Validation of Commercial 2-Cyclopentyl-4-methyloxazole-5-carboxylic Acid Batches

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of commercial batches of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, a key building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in the field.

The inherent reactivity of the oxazole ring and the carboxylic acid functionality necessitates a multi-faceted analytical approach to identify and quantify potential impurities. These can range from residual starting materials and by-products of the synthesis to degradation products formed during storage.[1][2] Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the quality of drug substances.[1][3][4][5]

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a sample's purity. A robust validation strategy relies on the orthogonal application of several methods, each providing unique and complementary information. This guide will focus on a suite of techniques essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for purity and impurity profiling of non-volatile organic molecules.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirmation of the primary component, as well as identification of structurally related impurities.[10][11][12]

  • Karl Fischer Titration: The gold standard for the precise determination of water content.[13][14]

The relationship and workflow between these techniques are illustrated in the diagram below.

Caption: Workflow for the comprehensive purity validation of commercial batches.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For non-volatile compounds like our target molecule, HPLC is the industry-standard for purity assessment due to its high resolution and sensitivity.[6] A well-developed HPLC method can separate the main compound from closely related impurities, allowing for accurate quantification.

Causality in HPLC Method Design

The choice of a reversed-phase C18 column is predicated on the moderately polar nature of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid. The mobile phase, a gradient of acidified water and acetonitrile, is designed to provide good peak shape and retention. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) in the aqueous phase is critical to suppress the ionization of the carboxylic acid group, thereby preventing peak tailing and ensuring symmetrical peaks.[15][16]

Experimental Protocol: HPLC Purity Determination
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each batch of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurities based on their relative retention times and peak areas.

Comparative Data: HPLC Analysis of Three Commercial Batches
ParameterBatch ABatch BBatch C
Purity (%) 99.5298.7699.81
Major Impurity (%) 0.25 (at RRT 1.15)0.89 (at RRT 0.88)0.11 (at RRT 1.15)
Total Impurities (%) 0.481.240.19

RRT = Relative Retention Time

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is indispensable for detecting and identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[8][9] The high sensitivity of mass spectrometry allows for the identification of trace-level impurities.[7]

Rationale for Derivatization in GC-MS

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation in the injector. Derivatization, for instance, by esterification to form the more volatile methyl ester, is a common strategy to improve chromatographic performance and sensitivity.

Experimental Protocol: GC-MS Analysis of Volatile Impurities
  • Sample Preparation (Derivatization): To 1 mg of each batch, add 500 µL of 2M methanolic HCl. Heat at 60°C for 30 minutes. Cool and neutralize with a saturated sodium bicarbonate solution. Extract the methyl ester into 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: 40-450 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on the peak area relative to an internal standard.

Comparative Data: GC-MS Analysis of Volatile Impurities
ImpurityBatch A (ppm)Batch B (ppm)Batch C (ppm)
Toluene < 585< 5
Unidentified Volatile 1 154512

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides unequivocal structural confirmation of the main component and can be used to identify and quantify impurities, particularly those that are structurally related to the API.[10][11][12] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

The Power of ¹H NMR in Impurity Profiling

The proton NMR spectrum offers a rapid and sensitive method for detecting impurities. The presence of unexpected signals, even at low levels, can indicate the presence of by-products or degradation products. For carboxylic acids, the acidic proton signal can be confirmed by a D₂O exchange experiment, where the signal disappears after adding a drop of deuterium oxide.[10]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 10-20 mg of each batch in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • ¹H NMR: Standard 1D proton experiment, 16 scans.

    • ¹³C NMR: Standard 1D carbon experiment with proton decoupling, 1024 scans.

  • Data Analysis: Assign all signals in the ¹H and ¹³C spectra to the structure of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid. Compare the spectra of the different batches to identify any additional signals that may correspond to impurities.

G cluster_0 NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) H1_Acquisition 1H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition SamplePrep->C13_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing Structural_Elucidation Structural Elucidation & Impurity Identification DataProcessing->Structural_Elucidation Report Final Report Structural_Elucidation->Report

Caption: Workflow for NMR-based structural elucidation and impurity identification.

Karl Fischer Titration: Quantifying Water Content

Water content can significantly impact the stability and reactivity of a chemical compound.[13] Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[13][14]

Volumetric vs. Coulometric Titration

The choice between volumetric and coulometric Karl Fischer titration depends on the expected water content. For samples with higher water content (>0.1%), volumetric titration is suitable. For trace amounts of water, the coulometric method offers greater sensitivity.[14]

Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrument Setup: Prepare the Karl Fischer titrator with a suitable solvent (e.g., methanol). Titrate the solvent to a dry endpoint.

  • Sample Analysis: Accurately weigh and add a sufficient amount of the sample to the titration vessel to consume a reasonable volume of titrant.

  • Titration: Titrate the sample with a standardized Karl Fischer reagent to the endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Comparative Data: Water Content by Karl Fischer Titration
BatchWater Content (%)
A 0.12
B 0.58
C 0.08

Conclusion and Best Practices

This comprehensive guide has outlined a robust, multi-technique approach for the purity validation of commercial batches of 2-cyclopentyl-4-methyloxazole-5-carboxylic acid. The integration of data from HPLC, GC-MS, NMR, and Karl Fischer titration provides a holistic view of the purity and impurity profile of each batch.

Key Takeaways for Researchers:

  • Orthogonal Methods are Essential: Relying on a single analytical technique is insufficient for comprehensive purity assessment.

  • Method Validation is Crucial: All analytical methods should be validated for their intended purpose to ensure reliable results.

  • Understand Potential Impurities: Knowledge of the synthetic route can help in identifying potential process-related impurities.[17]

  • Adhere to Regulatory Guidelines: Familiarity with ICH guidelines is critical for drug development professionals.[1][3][4][5]

By implementing the detailed protocols and understanding the scientific rationale behind the experimental choices presented in this guide, researchers can confidently assess the quality of their starting materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pharma Tutor. (2024, July 28). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

  • IntechOpen. (2018, November 5). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • American Laboratory. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. [Link]

  • PubMed. (2015, August 18). High-resolution filtering for improved small molecule identification via GC/MS. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • SIELC Technologies. (2023, June 7). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • PubMed. (2004, January 15). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • OUCI. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • PMC. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016, December 27). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Preprints.org. (2025, June 25). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Pak. J. Pharm. Sci. Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. [Link]

  • Cheméo. 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • PubChemLite. 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]

  • RSC Publishing. Synthesis of the unique all-cis cyclopentanetetraol moiety in funiculosin. [Link]

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Safety & Regulatory Compliance

Safety

2-Cyclopentyl-4-methyloxazole-5-carboxylic acid proper disposal procedures

The responsible lifecycle management of chemical building blocks is just as critical as their synthesis and application. For researchers and drug development professionals utilizing 2-Cyclopentyl-4-methyloxazole-5-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible lifecycle management of chemical building blocks is just as critical as their synthesis and application. For researchers and drug development professionals utilizing 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid (CAS: 1497895-18-7) in medicinal chemistry or library synthesis, proper disposal is not merely a regulatory hurdle—it is a fundamental component of laboratory safety and environmental stewardship.

This guide provides authoritative, step-by-step operational and disposal protocols, synthesizing physicochemical data with field-proven environmental health and safety (EHS) practices.

Part 1: Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the compound. These metrics dictate its behavior in waste streams, its interaction with solvents, and its biological permeability.

Table 1: Physicochemical & Hazard Profile of 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid

PropertyValue / Description
CAS Number 1497895-18-7
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
LogP (Lipophilicity) 2.34
Topological Polar Surface Area (TPSA) 63.33 Ų
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritant, Potential Aquatic Toxicity
Waste Classification Non-RCRA Regulated Hazardous Waste (Subject to solvent mixture rules)

Data sourced from.

Part 2: Mechanistic Rationale for Disposal Protocols

In high-throughput screening and drug discovery, standard operating procedures must be grounded in chemical causality. You cannot simply wash this compound down the sink or throw it in the general trash. Here is the scientific rationale driving our protocols:

  • The DMSO Permeability Factor: In biological assays, 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid is routinely prepared as a 10 mM or 50 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a potent transdermal carrier. If a researcher is exposed to liquid waste containing this mixture, the oxazole derivative will bypass the stratum corneum and enter systemic circulation. Therefore, liquid waste protocols must prioritize strict barrier protection.

  • Partitioning and Precipitation: With a LogP of 2.34, this compound exhibits moderate lipophilicity. If aqueous waste containing the deprotonated salt of this acid is inadvertently acidified, the free acid will rapidly precipitate. This can cause severe blockages in laboratory plumbing and create localized contamination points.

  • Regulatory Aggregation: While the pure powder may not be a listed "P" or "U" acute toxin under the, it immediately adopts the hazardous waste characteristics of its carrier solvent (e.g., flammability for Methanol, toxicity for Dichloromethane).

Part 3: Waste Segregation Workflow

To ensure compliance with (Alternative Requirements for Academic and Research Laboratories), waste must be segregated at the point of generation.

G Start Waste Generation: 2-Cyclopentyl-4-methyloxazole- 5-carboxylic acid Decision Determine Waste State Start->Decision Solid Solid Waste (Powders, Consumables) Decision->Solid Solid Liquid Liquid Waste (Stock Solutions, Extracts) Decision->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin OrgDec Determine Solvent Type Liquid->OrgDec Labeling Apply EHS Label & Place in Secondary Containment SolidBin->Labeling Halogenated Halogenated Solvents (e.g., DCM, Chloroform) OrgDec->Halogenated Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) OrgDec->NonHalogenated Non-Halogenated HalBin Halogenated Waste Carboy Halogenated->HalBin NonHalBin Non-Halogenated Waste Carboy NonHalogenated->NonHalBin HalBin->Labeling NonHalBin->Labeling Pickup EHS Pickup & EPA-Compliant Disposal Labeling->Pickup

Figure 1: Decision tree and segregation workflow for oxazole carboxylic acid laboratory waste.

Part 4: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure operational integrity before moving to the next phase.

Protocol A: Solid Waste Management

Applies to: Unreacted powder, contaminated weighing paper, pipette tips, and spatulas.

  • Collection & Segregation: Gather all solid materials contaminated with the oxazole derivative. Do not mix with biological or radioactive waste.

  • Primary Containment: Place the waste into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket lined with a clear plastic bag).

  • The "Closed Container" Rule Check: Verify that the lid is securely fastened. The that containers must remain closed unless actively receiving waste.

  • Labeling: Affix a standardized EHS Hazardous Waste label. Explicitly list "2-Cyclopentyl-4-methyloxazole-5-carboxylic acid" under the contents section. Avoid using abbreviations.

Protocol B: Liquid Waste Management

Applies to: DMSO stock solutions, reaction filtrates, and solvent extractions.

  • Solvent Verification (Crucial Step): Identify the primary solvent. This dictates the downstream routing and prevents dangerous exothermic reactions in waste carboys.

  • Routing:

    • Halogenated: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route to the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in DMSO, Methanol, or Ethyl Acetate, route to the "Non-Halogenated Organic Waste" carboy.

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to pour the liquid waste into the appropriate carboy.

  • Validation & Sealing: Remove the funnel immediately after the transfer. Self-Validation Check: Is the cap tightly screwed on? If a funnel is left resting in the carboy, the lab is in violation of EPA volatilization standards.

  • Secondary Containment: Ensure the waste carboy is resting inside a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

Protocol C: Emergency Spill Response

Applies to: Accidental benchtop or floor releases.

  • Isolate & Protect: Evacuate non-essential personnel. Don fresh nitrile gloves (double-gloving is mandatory if the spill involves a DMSO solution), splash goggles, and a lab coat.

  • Containment (Solid): If the pure powder is spilled, do not dry sweep, as this aerosolizes the fine dust. Lightly dampen a paper towel with water or ethanol and gently wipe up the powder.

  • Containment (Liquid): Apply an inert absorbent material (e.g., vermiculite or universal spill pads) to the perimeter of the liquid spill, working inward.

  • Disposal: Place all saturated absorbents and contaminated PPE into a dedicated solid hazardous waste bag. Seal, label as "Spill Cleanup - Oxazole Derivative," and request an immediate EHS pickup.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from[Link]

  • Electronic Code of Federal Regulations (eCFR). (2025). 40 CFR Part 262 Subpart K - Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories. Retrieved from[Link]

Handling

Personal protective equipment for handling 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid

As a Senior Application Scientist, I recognize that the transition from chemical synthesis to biological evaluation requires rigorous, scientifically grounded safety protocols. 2-Cyclopentyl-4-methyloxazole-5-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from chemical synthesis to biological evaluation requires rigorous, scientifically grounded safety protocols. 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid (CAS No. 1497895-18-7) is a highly valuable building block in modern drug discovery, frequently utilized for its bioisosteric properties and its ability to modulate the physicochemical profiles of lead compounds[1].

However, handling functionalized oxazoles requires a deep understanding of their inherent physicochemical hazards. This guide provides a self-validating framework for the safe handling, operational processing, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Hazard Assessment and Mechanistic Causality

Before detailing the required Personal Protective Equipment (PPE), we must understand why these protections are necessary. True laboratory safety is rooted in mechanistic causality.

  • Dermal and Ocular Irritation: The presence of the carboxylic acid moiety imparts mild to moderate acidity to the molecule. Upon contact with the moisture of the skin or mucous membranes, it can cause localized pH changes leading to tissue irritation (classified generally as a Category 2 Skin/Eye Irritant for oxazole-carboxylic acids)[2].

  • Particulate and Inhalation Hazard: Supplied as a solid powder (Molecular Weight: 195.22 g/mol )[1], this compound poses a significant dust inhalation risk. Fine organic powders can easily aerosolize during weighing and transfer, leading to respiratory tract irritation[3].

  • Static Accumulation: Dry organic powders often accumulate static charge. This increases the risk of sudden dispersion outside of the weighing area or, in extreme cases involving flammable solvents, ignition.

Personal Protective Equipment (PPE) Specifications

To mitigate the risks outlined above, a robust PPE strategy is required. The following table summarizes the quantitative and qualitative specifications for PPE when handling this compound, grounded in OSHA's Laboratory Safety Guidance[4].

Table 1: PPE Specifications and Quantitative Justifications

PPE CategoryRecommended Material/TypeSpecification / StandardCausality / Justification
Hand Protection Nitrile GlovesMinimum 0.11 mm thickness. Breakthrough >480 mins for solids.Nitrile provides excellent resistance to organic acids and prevents dermal sensitization. Latex is prohibited due to poor chemical resistance[5].
Eye Protection Tight-sealing Safety GogglesANSI Z87.1 or EN 166 compliant.Protects against accidental dust aerosolization and splash hazards during solubilization[2].
Body Protection Flame-Retardant Lab Coat100% Cotton or Nomex. Knee-length.Prevents particulate accumulation on street clothes. Synthetic fabrics are prohibited as they can melt into the skin during a fire[5].
Respiratory N95 / P100 RespiratorNIOSH-approved (if handled outside a fume hood).Filters out fine organic dust particles to prevent respiratory mucosa irritation[6].

Operational Plan: Step-by-Step Handling Methodology

Trustworthy protocols are self-validating; each step must verify the success of the previous one. Follow this methodology for the safe weighing and solubilization of 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid.

Step 1: Engineering Control Verification

  • Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood face velocity is between 80-120 feet per minute (fpm) before opening the chemical container[4]. Proper airflow captures aerosolized particulates before they reach your breathing zone.

Step 2: Static Mitigation and Weighing

  • Don the required PPE (Table 1).

  • Use an anti-static weighing boat. If the powder appears highly static (clinging to the spatula), use a Zerostat anti-static gun on the weighing boat.

  • Use a clean, grounded stainless-steel micro-spatula.

  • Validation: Eliminating static prevents the powder from repelling out of the boat, ensuring accurate molarity calculations and preventing environmental contamination.

Step 3: Solubilization and Transfer

  • Transfer the pre-weighed solid into a borosilicate glass vial.

  • Slowly add the chosen solvent (e.g., DMSO for biological assays or DCM for synthesis). Cap the vial immediately.

  • Vortex or sonicate until visually clear.

  • Validation: Capping the vial before agitation prevents solvent vapor and residual acidic dust from escaping into the hood environment.

Hazard Mitigation Workflow

The following logic tree illustrates the self-validating safety workflow for handling this compound, mapping specific hazards to their required operational controls.

G A Hazard Assessment: 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid B Physical State: Solid Powder Risk: Particulate Inhalation A->B C Chemical Nature: Acidic Oxazole Risk: Dermal & Ocular Irritation A->C D Engineering Controls: Chemical Fume Hood (80-120 fpm) B->D E PPE Required: Nitrile Gloves, Goggles, Lab Coat C->E F Standard Operation: Anti-static Weighing & Solubilization D->F E->F G Waste Disposal: Halogen-Free Organic Waste Stream F->G

Operational workflow mapping hazards of the oxazole derivative to specific mitigation strategies.

Spill Response and Disposal Plan

According to "Prudent Practices in the Laboratory," emergency response must be systematic to prevent secondary exposure[7].

Solid Spill Protocol:

  • Isolate: Restrict access to the spill area immediately.

  • Contain: Do NOT dry sweep, as this aerosolizes the acidic powder. Gently cover the spill with damp absorbent paper towels. Use water or a mild 1% sodium bicarbonate solution to dampen the towels, which will help neutralize the carboxylic acid[6].

  • Collect: Use a non-sparking scoop to transfer the damp mass into a designated hazardous waste bag[6].

  • Decontaminate: Wipe the area with soap and water. Dispose of all contaminated PPE (like gloves) and wipes in the solid hazardous waste container.

Disposal Plan:

  • Solid Waste: Unused powder and contaminated consumables (weighing boats, pipette tips) must be placed in a sealed, labeled container designated for "Solid Organic Waste."

  • Liquid Waste: Solutions containing 2-Cyclopentyl-4-methyloxazole-5-carboxylic acid dissolved in organic solvents must be segregated into "Non-Halogenated Organic Waste" (if using DMSO/MeOH) or "Halogenated Organic Waste" (if using DCM/Chloroform). Never mix incompatible waste streams.

Sources

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